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  • Product: 2-Bromo-5-isopropylpyridine
  • CAS: 1142197-16-7

Core Science & Biosynthesis

Foundational

2-Bromo-5-isopropylpyridine chemical properties

An In-depth Technical Guide to 2-Bromo-5-isopropylpyridine This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-5-isopropylpyridine, tailor...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-isopropylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-5-isopropylpyridine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Identifiers

2-Bromo-5-isopropylpyridine is a substituted pyridine derivative.[1] Its unique structure, featuring a bromine atom at the 2-position and an isopropyl group at the 5-position, makes it a valuable intermediate in various synthetic applications.[1]

Structural and Physical Data

The fundamental properties of 2-Bromo-5-isopropylpyridine are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
IUPAC Name 2-bromo-5-(propan-2-yl)pyridine[1][2]
Synonyms 2-bromo-5-isopropyl-pyridine, 2-BROMO-5-(ISO-PROPYL)PYRIDINE[2]
CAS Number 1142197-16-7[1][2]
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
Physical Form Solid, semi-solid, lump, or liquid
Purity Typically ≥95%
pKa 1.02 ± 0.10 (Predicted)[3]
InChI InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3[1][2]
InChI Key BLQFSODNIHJIEB-UHFFFAOYSA-N[1][2]
SMILES CC(C)C1=CN=C(C=C1)Br[1][2]
Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of 2-Bromo-5-isopropylpyridine.

ParameterRecommendationSource(s)
Storage Inert atmosphere, room temperature
Shipping Normal temperature

Synthesis and Reactivity

Synthesis Pathways

Several methods are reported for the synthesis of 2-Bromo-5-isopropylpyridine.[1] The choice of method often depends on the available starting materials and desired scale.

  • Bromination of 5-Isopropylpyridine: This involves the direct bromination of the pyridine ring using a suitable brominating agent.[1]

  • Palladium-Catalyzed Reactions: These methods utilize palladium catalysts to introduce the bromine atom onto the pyridine scaffold.[1]

  • Functional Group Interconversion: Synthesis can be achieved by starting with other substituted pyridines and performing chemical transformations to yield the desired product.[1]

Synthesis_Pathway A 5-Isopropylpyridine B 2-Bromo-5-isopropylpyridine A->B Direct Bromination (e.g., Br2) C Other Pyridine Derivatives C->B Functional Group Interconversion / Pd-Catalysis

General synthesis routes for 2-Bromo-5-isopropylpyridine.
Chemical Reactions

The reactivity of 2-Bromo-5-isopropylpyridine is primarily dictated by the bromine atom on the electron-deficient pyridine ring. This makes it a versatile substrate for various transformations.[1]

  • Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent coupling partner in reactions like Suzuki, Heck, and Sonogashira, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is crucial for building more complex molecular architectures.[1]

  • Electrophilic Aromatic Substitution: The bromine atom influences the reactivity of the pyridine ring towards electrophiles.[1]

Reactions_Workflow Start 2-Bromo-5-isopropylpyridine Suzuki Aryl/Vinyl Boronic Acid (Suzuki Coupling) Start->Suzuki Pd Catalyst, Base Sonogashira Terminal Alkyne (Sonogashira Coupling) Start->Sonogashira Pd/Cu Catalysts, Base Buchwald Amine/Alcohol (Buchwald-Hartwig) Start->Buchwald Pd Catalyst, Base Product1 Aryl/Vinyl-substituted Pyridine Suzuki->Product1 Product2 Alkynyl-substituted Pyridine Sonogashira->Product2 Product3 Amino/Alkoxy-substituted Pyridine Buchwald->Product3

Key cross-coupling reactions involving 2-Bromo-5-isopropylpyridine.

Experimental Protocols

The following protocols are representative examples of the synthesis and application of 2-Bromo-5-isopropylpyridine.

Protocol: Synthesis via Grignard Reaction and Bromination (Illustrative)

This protocol is based on general principles of pyridine synthesis, adapted from a method for a related compound.[4]

  • Grignard Formation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 5-bromoisopropylbenzene in THF dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Pyridine Precursor: Cool the freshly prepared Grignard reagent to 0°C. In a separate flask, dissolve a suitable 2-bromopyridine precursor in anhydrous THF.

  • Quenching and Work-up: Slowly add the Grignard reagent to the pyridine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-5-isopropylpyridine.

Protocol: Suzuki Cross-Coupling Reaction

This protocol describes a typical application of 2-Bromo-5-isopropylpyridine as a substrate in a palladium-catalyzed Suzuki reaction, adapted from general procedures.[5]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-5-isopropylpyridine (1.0 eq.), an arylboronic acid (1.2 eq.), a suitable base such as potassium carbonate (2.0 eq.), and a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[5][6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (4:1).[6]

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[6]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6] Purify the crude product by column chromatography to obtain the desired biaryl compound.[6]

Applications in Research and Development

The unique structural features of 2-Bromo-5-isopropylpyridine make it a valuable building block in several areas of chemical science.

  • Medicinal Chemistry: As a heterocyclic intermediate, it is used in the synthesis of complex molecules with potential biological activity.[1] The pyridine scaffold is a privileged structure in many approved drugs, and this compound serves as a key starting material for developing novel therapeutic agents, such as kinase inhibitors.[6]

  • Organic Synthesis: The compound is widely used as an intermediate for creating more complex organic molecules through its participation in various cross-coupling reactions.[1]

  • Material Science: Pyridine derivatives with halogen substituents are investigated for their potential in developing functional materials for use in sensors, organic electronics, and optoelectronic devices.[1]

Safety and Hazard Information

Based on available safety data sheets, 2-Bromo-5-isopropylpyridine is classified as hazardous.[7] Users must handle this chemical with appropriate safety precautions.

CategoryInformationSource(s)
Signal Word Warning[7]
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.
H315: Causes skin irritation.[7]
H319: Causes serious eye irritation.[7]
H335: May cause respiratory irritation.
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Wear protective gloves and eye protection.[7]
Wash hands and face thoroughly after handling.[7]

References

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-isopropylpyridine, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-5-isopropylpyridine, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of experimentally determined data, this guide includes both predicted and available experimental values, alongside standardized protocols for their empirical determination.

Core Physical Properties

The physical characteristics of 2-Bromo-5-isopropylpyridine are fundamental to its application in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development. The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
CAS Number 1142197-16-7[2]
IUPAC Name 2-bromo-5-propan-2-ylpyridine[1]
Appearance Colorless to light yellow liquid; Solid or semi-solid or lump[3]
Boiling Point 252.6 ± 20.0 °C (Predicted)[3]
Density 1.343 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.02 ± 0.10 (Predicted)[3]
Storage Temperature Room Temperature, under inert atmosphere[3]

Note: Many of the specific physical properties, such as boiling point and density, are currently based on computational predictions and have not been experimentally verified in available literature.

Solubility Profile

The solubility of 2-Bromo-5-isopropylpyridine is a critical parameter for its use in various reaction and purification protocols. Based on the principle of "like dissolves like," its predicted solubility in a range of common organic solvents is outlined below. It is important to note that these are estimations, and experimental verification is essential for precise applications.[4]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.[4]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions. Hydrogen bonding potential with the pyridine nitrogen may also enhance solubility.[4]
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateThese solvents possess some polarity to interact with the solute but are less polar than alcohols or aprotic polar solvents.[4]
Non-polar Hexane, TolueneLow to ModerateThe isopropyl group provides some non-polar character, allowing for some interaction with non-polar solvents.
Aqueous WaterLowAs an organic molecule with significant non-polar character, its solubility in water is expected to be limited.

Experimental Protocols for Physical Property Determination

For researchers requiring precise, experimentally determined physical properties of 2-Bromo-5-isopropylpyridine, the following standard organic chemistry protocols can be employed.

Melting Point Determination (for solid/semi-solid forms)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the solid 2-Bromo-5-isopropylpyridine is finely ground and packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination (for liquid form)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus Setup: A small quantity of liquid 2-Bromo-5-isopropylpyridine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable heating bath (e.g., an oil bath).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (for liquid form)

Density is the mass of a substance per unit volume.

Methodology:

  • Mass Measurement: A known volume of liquid 2-Bromo-5-isopropylpyridine is carefully measured using a calibrated volumetric flask or pycnometer.

  • Weight Measurement: The mass of the measured volume of the liquid is determined using an analytical balance.

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

2-Bromo-5-isopropylpyridine is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds. A prime example is the Suzuki-Miyaura coupling, which is instrumental in the synthesis of biaryl compounds, many of which are of interest in drug discovery.[5][6][7][8]

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a 2-halopyridine derivative like 2-Bromo-5-isopropylpyridine.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Reactants: - 2-Bromo-5-isopropylpyridine - Arylboronic Acid Flask Combine in a flame-dried flask Reactants->Flask Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Flask Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Flask Solvent Solvent (e.g., Dioxane/Water) Solvent->Flask Inert Establish Inert Atmosphere (N₂ or Ar) Flask->Inert Heat Heat and Stir (e.g., 80-100 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench Reaction (e.g., add water) Cool->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product: 5-isopropyl-2-arylpyridine Purify->Product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling

The underlying mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-Bromo-5-isopropylpyridine) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal R²-B(OR)₂ (Arylboronic Acid) + Base PdII_biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Foundational

An In-depth Technical Guide to 2-Bromo-5-isopropylpyridine (CAS: 1142197-16-7)

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-5-isopropylpyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-isopropylpyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique structural features, including a reactive bromine atom at the 2-position and an isopropyl group at the 5-position, make it a valuable intermediate for introducing the pyridyl moiety into larger, more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of potential therapeutic agents, with a focus on its utility in creating precursors for kinase inhibitors.

Chemical and Physical Properties

2-Bromo-5-isopropylpyridine is a compound with the molecular formula C₈H₁₀BrN.[1] It is characterized by a pyridine ring substituted with a bromine atom and an isopropyl group. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Bromo-5-isopropylpyridine

PropertyValueReference
CAS Number 1142197-16-7[1]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
IUPAC Name 2-bromo-5-(propan-2-yl)pyridine[1]
Synonyms 2-Bromo-5-(isopropyl)pyridine[1]
Appearance Not specified (commercially available)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified
InChI InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3[1]
SMILES CC(C)c1cc(Br)ccn1[1]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation mark)

Synthesis of 2-Bromo-5-isopropylpyridine

The synthesis of 2-Bromo-5-isopropylpyridine can be achieved through a multi-step process starting from the readily available 2-aminopyridine. A plausible and efficient synthetic route involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, followed by a Sandmeyer reaction to introduce the bromine at the 2-position and subsequent introduction of the isopropyl group. However, a more direct approach would be the Sandmeyer reaction on 2-amino-5-isopropylpyridine. The synthesis of this precursor is crucial.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from a standard procedure for the bromination of 2-aminopyridine.[2]

Materials:

  • 2-Aminopyridine

  • Acetic acid

  • Bromine

  • 40% Sodium hydroxide solution

  • Petroleum ether (b.p. 60-80°C)

  • Water

Procedure:

  • In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 ml of acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • With vigorous stirring, add a solution of 480 g (154 ml, 3.0 moles) of bromine in 300 ml of acetic acid dropwise over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine solution has been added.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 ml of water to dissolve the precipitated hydrobromide salt.

  • Transfer the contents to a 5-L beaker and neutralize with stirring and cooling by adding 1.2 L of 40% sodium hydroxide solution.

  • Collect the precipitated crude product by filtration and wash with water until the washings are free of bromide ions.

  • Dry the crude product at 110°C.

  • Remove the 2-amino-3,5-dibromopyridine byproduct by washing the dried solid with three 500-ml portions of hot petroleum ether (b.p. 60–80°).

  • The resulting 2-amino-5-bromopyridine (yield: 320–347 g, 62–67%) is sufficiently pure for the next step.[2]

Conceptual Protocol: Synthesis of 2-Bromo-5-isopropylpyridine via Sandmeyer Reaction

Conceptual Steps:

  • Diazotization: Dissolve 2-amino-5-isopropylpyridine in an acidic medium (e.g., HBr). Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Bromination: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by distillation or chromatography to obtain 2-Bromo-5-isopropylpyridine.

G cluster_synthesis Synthesis of 2-Bromo-5-isopropylpyridine aminopyridine 2-Aminopyridine amino_bromo 2-Amino-5-bromopyridine aminopyridine->amino_bromo Bromination (Acetic Acid, Br2) amino_isopropyl 2-Amino-5-isopropylpyridine (Hypothetical Intermediate) amino_bromo->amino_isopropyl Introduction of Isopropyl Group (e.g., Friedel-Crafts Alkylation - requires activation) target 2-Bromo-5-isopropylpyridine amino_isopropyl->target Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Conceptual synthetic pathway for 2-Bromo-5-isopropylpyridine.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine atom and the isopropyl group on the pyridine ring makes 2-Bromo-5-isopropylpyridine a valuable synthon for creating a diverse range of molecules, particularly in the field of medicinal chemistry. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl moieties.

Role as a Building Block in Kinase Inhibitor Synthesis

The pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[5] Bromopyridine derivatives are key starting materials for the synthesis of these inhibitors.[5] While direct evidence of 2-Bromo-5-isopropylpyridine being used in a specific, named kinase inhibitor was not found in the available literature, its structural motifs are highly relevant to this class of drugs. It can be used as a precursor to synthesize compounds targeting various kinases, such as the p38 MAP kinase, which is implicated in inflammatory diseases.[5][6]

Key Experimental Protocols for Derivatization

The following are generalized protocols for key cross-coupling reactions that can be applied to 2-Bromo-5-isopropylpyridine to generate libraries of compounds for drug discovery.

This reaction is a powerful tool for forming carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl groups.

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 2-Bromo-5-isopropylpyridine (1 equivalent), the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start 2-Bromo-5-isopropylpyridine + Arylboronic Acid reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reaction product 2-Aryl-5-isopropylpyridine reaction->product workup Work-up (Extraction, Drying) product->workup purification Purification (Column Chromatography) workup->purification final_product Pure 2-Aryl-5-isopropylpyridine purification->final_product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This reaction is used to introduce alkynyl groups onto the pyridine ring, which can be further functionalized.

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add 2-Bromo-5-isopropylpyridine, the palladium catalyst, and CuI in the chosen solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 2-alkynyl-5-isopropylpyridine.

G cluster_sonogashira Sonogashira Coupling Workflow start 2-Bromo-5-isopropylpyridine + Terminal Alkyne reaction Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI, Base (e.g., TEA) Solvent (e.g., THF) start->reaction product 2-Alkynyl-5-isopropylpyridine reaction->product workup Work-up (Filtration, Concentration) product->workup purification Purification (Column Chromatography) workup->purification final_product Pure 2-Alkynyl-5-isopropylpyridine purification->final_product

Caption: General workflow for the Sonogashira coupling reaction.

This reaction allows for the formation of a carbon-nitrogen bond, introducing a variety of amine functionalities to the pyridine ring.

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Strong base (e.g., NaOtBu)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.

  • Add the solvent, followed by 2-Bromo-5-isopropylpyridine and the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-110°C) with stirring for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

G cluster_buchwald Buchwald-Hartwig Amination Workflow start 2-Bromo-5-isopropylpyridine + Amine reaction Pd Pre-catalyst, Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->reaction product 2-Amino-5-isopropylpyridine Derivative reaction->product workup Work-up (Filtration, Extraction) product->workup purification Purification (Column Chromatography) workup->purification final_product Pure 2-Amino-5-isopropylpyridine Derivative purification->final_product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Potential Role in Targeting the p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of cellular responses to stress and inflammation.[6][7][8][9] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers. As such, p38 MAP kinase is a significant therapeutic target.[5]

Many potent p38 MAP kinase inhibitors feature a substituted pyridine core.[5] The general structure often involves a pyridinyl-imidazole or a similar heterocyclic system. 2-Bromo-5-isopropylpyridine provides a scaffold that, through the cross-coupling reactions described above, can be elaborated to generate novel compounds for screening as p38 MAP kinase inhibitors. The isopropyl group can provide beneficial steric and electronic properties that may enhance binding affinity and selectivity for the target kinase.

G cluster_pathway Simplified p38 MAP Kinase Signaling Pathway stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response leads to

Caption: Overview of the p38 MAP kinase signaling cascade.

Conclusion

2-Bromo-5-isopropylpyridine is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its reactivity in a range of palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of diverse libraries of substituted pyridine compounds. While its direct application in a marketed drug is not yet established, its structural features make it an attractive starting material for the development of novel kinase inhibitors, potentially targeting pathways such as the p38 MAP kinase cascade. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Exploratory

2-Bromo-5-isopropylpyridine molecular weight

An In-depth Technical Guide to 2-Bromo-5-isopropylpyridine This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Bromo-5-isopropylpyridine, a key i...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-isopropylpyridine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 2-Bromo-5-isopropylpyridine, a key intermediate for researchers and professionals in drug development and materials science.

Physicochemical Properties

2-Bromo-5-isopropylpyridine is a substituted pyridine derivative with the molecular formula C8H10BrN.[1][2] Its chemical structure consists of a pyridine ring brominated at the 2-position and substituted with an isopropyl group at the 5-position.

PropertyValueSource
Molecular Weight 200.08 g/mol [1][2]
Molecular Formula C8H10BrN[1][2]
IUPAC Name 2-bromo-5-propan-2-ylpyridine[2]
CAS Number 1142197-16-7[1][2]
Physical Form Solid or semi-solid or lump or liquid
Purity ≥95%
Storage Temperature Inert atmosphere, room temperature

Safety and Handling

2-Bromo-5-isopropylpyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Signal Word: Warning

Pictogram: GHS07

Synthesis and Characterization

The synthesis of 2-Bromo-5-isopropylpyridine can be achieved through various methods, with a common approach being the palladium-catalyzed cross-coupling reaction between 2-bromopyridine and an isopropylating agent.[1]

Representative Synthesis Protocol

This protocol is a representative example for the synthesis of 2-Bromo-5-isopropylpyridine.

Materials:

  • 2,5-dibromopyridine

  • Isopropylmagnesium chloride solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve 2,5-dibromopyridine in anhydrous THF in a flame-dried reaction vessel.

  • Cool the solution to 0-10 °C using an ice bath.

  • Slowly add isopropylmagnesium chloride solution dropwise to the reaction mixture while maintaining the temperature.

  • Allow the reaction to stir at this temperature for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • In a separate flask, cool an appropriate amount of DMF and slowly add it to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • The reaction is then quenched, and the product is extracted and purified using standard laboratory techniques.

Characterization

The structure and purity of the synthesized 2-Bromo-5-isopropylpyridine are typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Spectral data for this compound is available from various chemical suppliers.

Synthesis_Workflow Start Start Reagents 2,5-dibromopyridine, Isopropylmagnesium chloride, THF Start->Reagents 1. Prepare Reagents Reaction Grignard Reaction Reagents->Reaction 2. Initiate Reaction Workup Quenching and Extraction Reaction->Workup 3. Process Mixture Purification Column Chromatography Workup->Purification 4. Isolate Product Product 2-Bromo-5-isopropylpyridine Purification->Product 5. Obtain Pure Compound Characterization NMR, MS Product->Characterization 6. Verify Structure

Caption: A generalized workflow for the synthesis of 2-Bromo-5-isopropylpyridine.

Applications in Organic Synthesis

2-Bromo-5-isopropylpyridine is a valuable building block in organic synthesis, particularly in the construction of more complex molecules through cross-coupling reactions.[1] The bromine atom at the 2-position of the pyridine ring is susceptible to substitution, making it an ideal handle for introducing various functional groups.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-Bromo-5-isopropylpyridine is its use as a substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is pivotal in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Representative Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 2-Bromo-5-isopropylpyridine

  • An arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or K3PO4)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, combine 2-Bromo-5-isopropylpyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

  • The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Suzuki_Coupling_Pathway cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 2-Bromo-5-isopropylpyridine PdII_complex R-Pd(II)-Br Complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar-B(OH)2 Base PdII_biaryl R-Pd(II)-Ar Complex Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Biaryl Product ArylBoronic Arylboronic Acid ArylBoronic->Transmetalation BromoPyridine 2-Bromo-5-isopropylpyridine BromoPyridine->OxAdd

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

References

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-5-isopropylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-bromo-5-isopropylpyridine. This compound, with the chemical formula C₈H₁₀BrN, is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Accurate characterization of its structure is paramount for its effective use in research and development.

Chemical Structure and Properties

2-Bromo-5-isopropylpyridine is a substituted pyridine ring with a bromine atom at the 2-position and an isopropyl group at the 5-position.[1]

PropertyValue
IUPAC Name 2-bromo-5-(propan-2-yl)pyridine
CAS Number 1142197-16-7
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol [2]
Physical Form Solid or semi-solid or lump or liquid[3]
Storage Inert atmosphere, room temperature[3]

Spectroscopic Data for Structure Elucidation

The following sections present the expected spectroscopic data for 2-bromo-5-isopropylpyridine, crucial for confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.

¹H NMR (Proton NMR) Data (Predicted, 500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Doublet (d)1HH-6
~7.5Doublet of Doublets (dd)1HH-4
~7.3Doublet (d)1HH-3
~3.0Septet (sept)1H-CH(CH₃)₂
~1.2Doublet (d)6H-CH(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data (Predicted, 125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150C-6
~142C-2
~139C-4
~137C-5
~122C-3
~34-CH(CH₃)₂
~23-CH(CH₃)₂
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

FT-IR Data (Predicted, KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2960-2850StrongC-H stretching (aliphatic, isopropyl)
~1580, ~1460, ~1420Medium-StrongC=C and C=N stretching (pyridine ring)
~1385, ~1370MediumC-H bending (isopropyl, characteristic doublet)
~1020MediumC-Br stretching
850-800StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data (Predicted, Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
201~98[M+2]⁺ (containing ⁸¹Br)
199100[M]⁺ (containing ⁷⁹Br)
184/186Moderate[M - CH₃]⁺
120Moderate[M - Br]⁺

The presence of bromine is readily identified by the characteristic M+2 peak, which has nearly the same intensity as the molecular ion peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-bromo-5-isopropylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of 2-bromo-5-isopropylpyridine with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the sample spectrum.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of 2-bromo-5-isopropylpyridine in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the sample.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized by a beam of electrons (typically at 70 eV), causing fragmentation.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Diagrams are provided to illustrate the chemical structure and the logical workflow for its elucidation.

Caption: Chemical structure of 2-bromo-5-isopropylpyridine.

structure_elucidation_workflow Workflow for Structure Elucidation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of 2-Bromo-5-isopropylpyridine purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms nmr_interp Determine C-H Framework and Connectivity nmr->nmr_interp ftir_interp Identify Functional Groups ftir->ftir_interp ms_interp Determine Molecular Weight and Fragmentation ms->ms_interp structure Structure Confirmed nmr_interp->structure ftir_interp->structure ms_interp->structure

Caption: Logical workflow for the structure elucidation of 2-bromo-5-isopropylpyridine.

References

Exploratory

A Technical Guide to 2-Bromo-5-isopropylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

IUPAC Name: 2-bromo-5-propan-2-ylpyridine[1][2] This technical guide provides an in-depth overview of 2-bromo-5-isopropylpyridine, a heterocyclic building block with significant applications in medicinal chemistry and or...

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-bromo-5-propan-2-ylpyridine[1][2]

This technical guide provides an in-depth overview of 2-bromo-5-isopropylpyridine, a heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, with a focus on its utility in creating complex molecular architectures for therapeutic applications.

Physicochemical and Spectral Data

2-Bromo-5-isopropylpyridine is a substituted pyridine derivative. Its key properties are summarized in the table below. The presence of a bromine atom at the 2-position and an isopropyl group at the 5-position provides a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry.[1]

PropertyValue
IUPAC Name 2-bromo-5-propan-2-ylpyridine[1][2]
Synonyms 2-Bromo-5-(1-methylethyl)pyridine, 2-Bromo-5-(iso-propyl)pyridine[1][2]
CAS Number 1142197-16-7[1][2]
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
Physical Form Solid, semi-solid, lump, or liquid[3]
Purity Typically ≥95%[3][4]
Storage Conditions Inert atmosphere, room temperature[3][5]
pKa (Predicted) 1.02 ± 0.10[5]
SMILES CC(C)C1=CN=C(C=C1)Br[1]
InChIKey BLQFSODNIHJIEB-UHFFFAOYSA-N[1][2]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are available through various suppliers and databases.[6][7]

Synthesis of 2-Bromo-5-isopropylpyridine

The synthesis of 2-bromo-5-isopropylpyridine can be achieved through several synthetic routes. A common approach involves the modification of a pre-existing pyridine ring. One reported method involves a palladium-catalyzed cross-coupling reaction.[1] The logical workflow for a common synthetic approach is illustrated below.

G cluster_start Starting Materials cluster_process Process cluster_product Product A 2-Bromopyridine C Palladium-Catalyzed Cross-Coupling Reaction A->C B Isopropyl Source (e.g., Isopropyl Iodide or Isopropyl Grignard) B->C D 2-Bromo-5-isopropylpyridine C->D Purification

Caption: Logical workflow for the synthesis of 2-Bromo-5-isopropylpyridine.

This protocol describes a generalized method for the synthesis of 2-bromo-5-isopropylpyridine based on palladium-catalyzed coupling reactions.[1]

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Reagent Addition: Add 2-bromopyridine (1.0 eq) and a suitable solvent (e.g., anhydrous THF or toluene).

  • Coupling Partner: Slowly add the isopropyl source, such as isopropylmagnesium bromide (a Grignard reagent, 1.1-1.5 eq), to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using TLC or GC-MS. The reaction may take several hours to reach completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-bromo-5-isopropylpyridine.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-bromo-5-isopropylpyridine stems from the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities onto the pyridine scaffold, making it a valuable building block in the synthesis of complex molecules, particularly in medicinal chemistry for the development of novel therapeutic agents.[1][8]

Key reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

These reactions are foundational in modern drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[9][10] The pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11]

G cluster_start Reactants cluster_process Reaction cluster_product Product A 2-Bromo-5-isopropylpyridine C Pd-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->C B Coupling Partner (Boronic Acid or Amine) B->C D Substituted Pyridine Derivative (Potential Drug Candidate) C->D

Caption: General workflow for cross-coupling reactions using 2-Bromo-5-isopropylpyridine.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-5-isopropylpyridine with an arylboronic acid.[12][13][14]

  • Reaction Setup: In a flame-dried Schlenk tube, combine 2-bromo-5-isopropylpyridine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Add water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl product.

This protocol outlines a general method for the Buchwald-Hartwig amination of 2-bromo-5-isopropylpyridine with a primary or secondary amine.[4][10][15]

  • Reaction Setup: To a dry, sealable reaction tube, add 2-bromo-5-isopropylpyridine (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110°C with stirring. Monitor the reaction by LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Application in Kinase Inhibitor Development

Substituted aminopyridines are a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[11] Derivatives of 2-bromo-5-isopropylpyridine can serve as intermediates in the synthesis of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders. For example, the p38 MAP kinase pathway, a key regulator of inflammatory responses, is a significant therapeutic target where pyridinyl-based inhibitors have shown promise.[11]

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitor Inhibitor Action A Extracellular Signal B Receptor A->B C Upstream Kinase B->C D Target Kinase (e.g., p38 MAP Kinase) C->D E Downstream Effector D->E F Cellular Response (e.g., Inflammation) E->F Inhibitor Kinase Inhibitor (Derived from 2-Bromo-5-isopropylpyridine) Inhibitor->D

Caption: Role of a kinase inhibitor within a simplified signaling pathway.

References

Foundational

Spectroscopic Data of 2-Bromo-5-isopropylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Bromo-5-isopropylpyridine. Due to the limited a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Bromo-5-isopropylpyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

PropertyValue
IUPAC Name 2-bromo-5-(propan-2-yl)pyridine
Synonyms 2-Bromo-5-(1-methylethyl)pyridine
CAS Number 1142197-16-7[1][2][3]
Molecular Formula C₈H₁₀BrN[2][4]
Molecular Weight 200.08 g/mol [2][4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-5-isopropylpyridine. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of related compounds such as 2-bromopyridine, 5-ethyl-2-methylpyridine, and 2-bromo-5-methylpyridine.[5][6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6
~7.5dd1HH-4
~7.4d1HH-3
~3.0sept1HCH (isopropyl)
~1.2d6HCH₃ (isopropyl)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~149C-6
~142C-2
~139C-4
~137C-5
~127C-3
~34CH (isopropyl)
~23CH₃ (isopropyl)
Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2960-2870StrongAliphatic C-H stretch (isopropyl)
~1580, ~1460, ~1420Medium-StrongC=C and C=N stretching (pyridine ring)
~1380MediumC-H bending (isopropyl)
~1020MediumC-N stretch
Below 800StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
201/199High[M]⁺ (Molecular ion peak with bromine isotopes)
186/184Medium[M - CH₃]⁺
120High[M - Br]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-isopropylpyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of 2-Bromo-5-isopropylpyridine in a volatile solvent (e.g., dichloromethane).

    • Apply a drop of the solution onto a salt plate (e.g., KBr, NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

  • Data Processing:

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid or low-volatility liquid samples, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each fragment at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to elucidate the structure of the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2-Bromo-5-isopropylpyridine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Bromo-5-isopropylpyridine Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Determine C-H Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure_Elucidation Combine Data to Confirm Structure NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of 2-Bromo-5-isopropylpyridine.

References

Exploratory

The Biological Versatility of 2-bromo-5-isopropylpyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-bromo-5-isopropylpyridine scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-bromo-5-isopropylpyridine scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its unique electronic and steric properties make it a valuable starting point for the development of novel therapeutics targeting a variety of proteins implicated in human diseases. This technical guide provides an in-depth overview of the biological activities of 2-bromo-5-isopropylpyridine analogs, focusing on their roles as G protein-coupled receptor 119 (GPR119) agonists, Complement Factor D inhibitors, and Transcriptional Enhanced Associate Domain (TEAD) inhibitors.

GPR119 Agonists for Metabolic Disorders

GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonism of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). The 2,5-disubstituted pyridine core, including structures analogous to 2-bromo-5-isopropylpyridine, has been a key area of exploration for potent GPR119 agonists.

Quantitative Data for 2,5-Disubstituted Pyridine Analogs as GPR119 Agonists

While specific data for a broad series of direct 2-bromo-5-isopropylpyridine analogs is not extensively published in single studies, the structure-activity relationship (SAR) of closely related 2,5-disubstituted pyridines provides valuable insights. The following table summarizes data for a series of 2-piperazinyl-5-alkoxypyridines, highlighting the impact of substitutions on agonist potency at the human GPR119 receptor.

Compound IDR (5-position substituent)R' (piperazine substituent)hGPR119 EC50 (nM)[1]
1 OMeBoc>10000
2 OEtBoc5800
3 OPrBoc2300
4 OiPrBoc1800
5 OBuBoc1200
6 OiBuBoc1500
7 O(c-Pr)MeBoc890
8 OMeSO2Me340
9 OEtSO2Me120
10 OPrSO2Me50
11 OiPrSO2Me30
12 OBuSO2Me25
13 OiBuSO2Me35
14 O(c-Pr)MeSO2Me20
Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonist Activity

This protocol outlines a common method for determining the potency of GPR119 agonists by measuring intracellular cAMP levels.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the human GPR119 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS and selection antibiotic).
  • Cells are seeded into 384-well plates and incubated overnight to allow for attachment.

2. Compound Preparation:

  • Test compounds are serially diluted in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

3. Assay Procedure:

  • The culture medium is removed from the cells.
  • The prepared compound dilutions are added to the wells.
  • A positive control (e.g., a known GPR119 agonist or forskolin) and a vehicle control (e.g., DMSO) are included.
  • The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

4. cAMP Measurement:

  • Cells are lysed, and intracellular cAMP levels are measured using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Förster Resonance Energy Transfer), or luminescence.

5. Data Analysis:

  • A dose-response curve is generated by plotting the signal (proportional to cAMP concentration) against the logarithm of the compound concentration.
  • The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using non-linear regression analysis.

GPR119 Signaling Pathway

GPR119_Signaling agonist GPR119 Agonist (e.g., 2-bromo-5-isopropylpyridine analog) GPR119 GPR119 agonist->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 EPAC->Insulin EPAC->GLP1

Caption: GPR119 agonist-induced signaling cascade leading to insulin and GLP-1 secretion.

Complement Factor D Inhibitors for Inflammatory Diseases

The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases. Complement Factor D (FD) is a serine protease that plays a pivotal role in the activation of the alternative complement pathway. Inhibition of FD is therefore a key therapeutic strategy for controlling excessive complement activation. The 2-bromo-5-isopropylpyridine moiety has been incorporated into small molecules designed as potent and selective inhibitors of Factor D.

Quantitative Data for Factor D Inhibitors
Compound ClassTargetRepresentative IC50 Range (nM)Assay Type
Small-molecule inhibitorsComplement Factor D1 - 1000Enzymatic Assay
Small-molecule inhibitorsAlternative Pathway Hemolysis10 - 5000Cell-based Assay
Experimental Protocol: Factor D Enzymatic Assay

This protocol describes a method to determine the inhibitory activity of compounds against Factor D.

1. Reagents and Materials:

  • Recombinant human Complement Factor D (FD).
  • Recombinant human Complement Factor B (FB).
  • Recombinant human Complement C3b.
  • A fluorogenic or chromogenic substrate for the C3 convertase (C3bBb).
  • Assay buffer (e.g., Tris-buffered saline with MgCl2).

2. Assay Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
  • FD is pre-incubated with the test compounds or vehicle control in a 96-well plate.
  • A pre-formed complex of C3b and FB (C3bB) is added to initiate the reaction. FD cleaves FB within this complex to form the active C3 convertase, C3bBb.
  • The fluorogenic or chromogenic substrate is added to the wells.
  • The plate is incubated at 37°C, and the signal (fluorescence or absorbance) is measured over time using a plate reader.

3. Data Analysis:

  • The rate of substrate cleavage is determined for each compound concentration.
  • The percent inhibition is calculated relative to the vehicle control.
  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Alternative Complement Pathway Activation

Complement_Pathway C3 C3 C3H2O C3(H2O) C3->C3H2O Spontaneous hydrolysis C3H2OB C3(H2O)B C3H2O->C3H2OB FB Factor B FB->C3H2OB C3bB C3bB FB->C3bB C3conv C3(H2O)Bb (Initial C3 Convertase) C3H2OB->C3conv FD Factor D FD->C3H2OB cleaves Factor B FD->C3bB cleaves Factor B Inhibitor FD Inhibitor (2-bromo-5-isopropylpyridine analog) Inhibitor->FD inhibits C3b C3b C3conv->C3b cleaves C3 C3b->C3bB APC3conv C3bBb (AP C3 Convertase) C3bB->APC3conv Amplification Amplification Loop APC3conv->Amplification drives Amplification->C3b generates more

Caption: Inhibition of the alternative complement pathway by a Factor D inhibitor.

TEAD Inhibitors for Cancer Therapy

The Hippo signaling pathway plays a critical role in organ size control and tissue homeostasis, and its dysregulation is frequently observed in various cancers. The transcriptional activity of the Hippo pathway is primarily mediated by the interaction of the coactivators YAP and TAZ with the TEAD family of transcription factors. Disrupting the YAP/TAZ-TEAD interaction is a promising strategy for cancer therapy. The 2-bromo-5-isopropylpyridine scaffold has been utilized as a starting point for the development of small-molecule inhibitors that target the interface between YAP and TEAD.

Quantitative Data for TEAD Inhibitors

The development of TEAD inhibitors is an active area of research. While specific SAR data for a series of 2-bromo-5-isopropylpyridine analogs is emerging, related compounds have shown potent inhibition of TEAD activity.

Compound ClassTargetRepresentative IC50 Range (nM)Assay Type
Small-molecule inhibitorsYAP/TAZ-TEAD Interaction50 - 5000Biochemical Assay (e.g., TR-FRET)
Small-molecule inhibitorsTEAD-dependent Transcription100 - 10000Cell-based Reporter Assay
Experimental Protocol: TEAD-YAP Interaction Assay (TR-FRET)

This protocol describes a biochemical assay to measure the disruption of the TEAD-YAP interaction by small molecules.

1. Reagents and Materials:

  • Recombinant human TEAD protein (e.g., TEAD4) tagged with a donor fluorophore (e.g., terbium cryptate).
  • A synthetic peptide corresponding to the TEAD-binding domain of YAP tagged with an acceptor fluorophore (e.g., d2).
  • Assay buffer.

2. Assay Procedure:

  • Test compounds are serially diluted in DMSO and then in assay buffer.
  • The tagged TEAD protein and YAP peptide are incubated with the test compounds or vehicle control in a low-volume 384-well plate.
  • The plate is incubated at room temperature to allow for binding to reach equilibrium.

3. Signal Detection:

  • The TR-FRET signal is read on a compatible plate reader. The reader excites the donor fluorophore, and if the donor and acceptor are in close proximity (i.e., TEAD and YAP are interacting), energy is transferred, and the acceptor emits light at a specific wavelength.

4. Data Analysis:

  • The ratio of the acceptor to donor emission is calculated.
  • Percent inhibition is determined relative to the vehicle control (high FRET signal) and a control with no interacting partner (low FRET signal).
  • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Hippo Signaling Pathway and TEAD Inhibition

Hippo_Pathway cluster_0 Nucleus Upstream Upstream Signals (Cell density, Mechanical stress, etc.) HippoKinase Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream->HippoKinase activates YAPTAZ YAP / TAZ HippoKinase->YAPTAZ phosphorylates pYAPTAZ p-YAP / p-TAZ YAPTAZ->pYAPTAZ Nucleus Nucleus YAPTAZ->Nucleus translocates to TEAD TEAD YAPTAZ->TEAD binds to Degradation Cytoplasmic Sequestration & Degradation pYAPTAZ->Degradation TargetGenes Target Gene Expression (Proliferation, Survival) TEAD->TargetGenes activates Inhibitor TEAD Inhibitor (2-bromo-5-isopropylpyridine analog) Inhibitor->TEAD blocks interaction

Caption: Mechanism of action of a TEAD inhibitor in the Hippo signaling pathway.

Conclusion

Analogs of 2-bromo-5-isopropylpyridine represent a promising class of compounds with diverse biological activities. Their utility as GPR119 agonists, Complement Factor D inhibitors, and TEAD inhibitors underscores the importance of the substituted pyridine scaffold in drug discovery. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this chemical series. Future work focusing on systematic SAR studies and optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the potential of these analogs into clinically successful therapeutics.

References

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-5-isopropylpyridine from 5-isopropylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the synthesis of 2-Bromo-5-isopropylpyridine, a valuable intermediate in pharma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Bromo-5-isopropylpyridine, a valuable intermediate in pharmaceutical and materials science research. The primary method detailed is the direct electrophilic bromination of 5-isopropylpyridine. This guide includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Introduction

2-Bromo-5-isopropylpyridine is a heterocyclic aromatic compound with the chemical formula C₈H₁₀BrN.[1][2] Its structure, featuring a bromine atom at the 2-position and an isopropyl group at the 5-position of the pyridine ring, makes it a versatile building block in organic synthesis.[1] The bromo group can readily participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities, while the isopropyl group influences the molecule's steric and electronic properties.[1] Consequently, this compound serves as a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] The most direct synthetic route to 2-Bromo-5-isopropylpyridine is the regioselective bromination of 5-isopropylpyridine.

Reaction and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyridine ring is moderately activated by the electron-donating isopropyl group, which directs the incoming electrophile (bromonium ion, Br⁺) primarily to the ortho and para positions. Due to steric hindrance from the isopropyl group, substitution at the 2-position (ortho to the nitrogen and meta to the isopropyl group) is favored under controlled conditions. Common brominating agents for such transformations include N-Bromosuccinimide (NBS), which offers milder reaction conditions compared to liquid bromine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-Bromo-5-isopropylpyridine.

ParameterValueReference
Starting Material 5-isopropylpyridineN/A
Reagent N-Bromosuccinimide (NBS)[3]
Solvent Acetonitrile[4]
Reaction Temperature Room Temperature[4]
Reaction Time 2-3 hours[4]
Product 2-Bromo-5-isopropylpyridineN/A
CAS Number 1142197-16-7[2]
Molecular Formula C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [2]
Physical Form Colorless to light yellow liquid[5]
Yield High (specific yield dependent on scale and purification)N/A
Purification Method Flash Column Chromatography[6]

Experimental Protocol

This protocol details the synthesis of 2-Bromo-5-isopropylpyridine from 5-isopropylpyridine using N-Bromosuccinimide.

Materials:

  • 5-isopropylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-isopropylpyridine (1.0 equivalent) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction should be protected from light.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: a. Upon completion of the reaction, quench the mixture by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers and wash sequentially with deionized water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel.[6] b. The column should be packed using a slurry of silica gel in a non-polar eluent such as hexane. c. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 5-10% ethyl acetate). e. Collect the fractions and monitor by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-5-isopropylpyridine as a colorless to light yellow liquid.[5]

Characterization:

The identity and purity of the synthesized 2-Bromo-5-isopropylpyridine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

SynthesisWorkflow A 1. Dissolve 5-isopropylpyridine in Acetonitrile B 2. Add N-Bromosuccinimide (portion-wise) A->B Reagent Addition C 3. Stir at Room Temperature (2-3 hours) B->C Reaction D 4. Aqueous Work-up (Water, EtOAc, Brine) C->D Quenching & Extraction E 5. Dry and Concentrate D->E Isolation F 6. Purify by Flash Column Chromatography E->F Purification G 2-Bromo-5-isopropylpyridine (Pure Product) F->G Final Product

References

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-isopropylpyridine, a valuable building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-isopropylpyridine, a valuable building block in medicinal chemistry and organic synthesis. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which offer efficient and reliable routes to this substituted pyridine derivative.

Introduction

2-Bromo-5-isopropylpyridine is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the isopropyl group can play a crucial role in modulating the physicochemical properties and biological activity of the final compounds. Palladium-catalyzed cross-coupling reactions, such as the Negishi and Kumada couplings, are powerful methods for the formation of carbon-carbon bonds and are well-suited for the introduction of the isopropyl group onto the pyridine ring.

Palladium-Catalyzed Synthetic Routes

Two primary palladium-catalyzed methods for the synthesis of 2-Bromo-5-isopropylpyridine are the Negishi coupling and the Kumada coupling. Both reactions involve the coupling of an organometallic reagent containing the isopropyl group with 2,5-dibromopyridine.

  • Negishi Coupling: This reaction utilizes an organozinc reagent, such as isopropylzinc bromide, and offers the advantage of high functional group tolerance.

  • Kumada Coupling: This method employs a Grignard reagent, like isopropylmagnesium chloride, and is often praised for its high reactivity and the ready availability of the starting materials.

The choice between these methods may depend on the specific requirements of the synthesis, including the presence of other functional groups in the starting material and the desired reaction conditions.

Data Presentation

The following table summarizes the key quantitative parameters for the palladium-catalyzed synthesis of 2-Bromo-5-isopropylpyridine via Negishi and Kumada couplings. These parameters are based on established methodologies for similar transformations.

ParameterNegishi CouplingKumada Coupling
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine
Isopropyl Source Isopropylzinc bromideIsopropylmagnesium chloride
Catalyst Pd(OAc)₂PdCl₂(dppf)
Ligand CPhosdppf (part of the catalyst complex)
Catalyst Loading 1-2 mol%5-10 mol%
Reagent Equiv. 1.2 - 1.5 equiv1.5 - 2.0 equiv
Solvent THFTHF
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield 70 - 85%85 - 95%

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-isopropylpyridine via Negishi Coupling

This protocol is based on the general procedure for the Negishi coupling of heteroaryl halides with secondary alkylzinc reagents.

Materials:

  • 2,5-Dibromopyridine

  • Isopropylzinc bromide solution (0.5 M in THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and CPhos (1.2-2.4 mol%).

  • Add anhydrous THF to dissolve the catalyst and ligand.

  • Add 2,5-dibromopyridine (1.0 equiv) to the flask.

  • Slowly add the isopropylzinc bromide solution (1.2-1.5 equiv) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-Bromo-5-isopropylpyridine.

Protocol 2: Synthesis of 2-Bromo-5-isopropylpyridine via Kumada Coupling

This protocol is a general procedure for the Kumada coupling of aryl bromides with Grignard reagents.

Materials:

  • 2,5-Dibromopyridine

  • Isopropylmagnesium chloride solution (2.0 M in THF)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the isopropylmagnesium chloride solution (1.5-2.0 equiv) to the reaction mixture.

  • Add PdCl₂(dppf) (5-10 mol%) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-Bromo-5-isopropylpyridine.

Visualizations

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and the experimental workflow for the synthesis of 2-Bromo-5-isopropylpyridine.

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_legend Legend pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination reagents R-X + R'-M R_X R-X = 2,5-Dibromopyridine R_M R'-M = Isopropyl Organometallic R_R R-R' = 2-Bromo-5-isopropylpyridine

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow start Start setup Reaction Setup under Inert Atmosphere (Schlenk Flask) start->setup reagents Addition of 2,5-Dibromopyridine, Catalyst, Ligand, and Solvent setup->reagents coupling_partner Addition of Isopropyl Organometallic Reagent reagents->coupling_partner reaction Reaction at Specified Temperature (Monitoring by TLC/GC-MS) coupling_partner->reaction workup Aqueous Workup (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification by Flash Column Chromatography workup->purification product 2-Bromo-5-isopropylpyridine purification->product end End product->end

Caption: Experimental workflow for the synthesis of 2-Bromo-5-isopropylpyridine.

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-5-isopropylpyridine with various arylboronic acids. The resulting 2-aryl-5-isopropylpyridine scaffold is a key structural motif in many pharmaceutical compounds and advanced materials. This document outlines optimized reaction conditions, a step-by-step experimental procedure, and representative data to guide researchers in successfully employing this versatile reaction.

General Reaction Scheme

The palladium-catalyzed cross-coupling of 2-bromo-5-isopropylpyridine with an arylboronic acid proceeds via a well-established catalytic cycle to furnish the desired 2-aryl-5-isopropylpyridine product.

Suzuki_Coupling 2-Bromo-5-isopropylpyridine 2-Bromo-5-isopropylpyridine Product 2-Aryl-5-isopropylpyridine 2-Bromo-5-isopropylpyridine->Product + Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product + Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base Base (e.g., K₂CO₃, K₃PO₄) Solvent Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Recommended Reaction Conditions

Based on established protocols for similar 2-bromopyridine derivatives, the following conditions are recommended for the Suzuki coupling of 2-bromo-5-isopropylpyridine. Optimization may be necessary for specific arylboronic acids.

Table 1: Optimized Reaction Parameters for Suzuki Coupling of 2-Bromo-5-isopropylpyridine

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common choice, while Pd(dppf)Cl₂ can be effective for more challenging couplings.[2]
Base K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0-3.0 equiv.)K₃PO₄ is a stronger base and can be beneficial for less reactive substrates.[3]
Solvent System 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (10:1 v/v)A mixed solvent system is typically used to dissolve both the organic and inorganic reagents.[3][4]
Arylboronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is generally used to ensure complete consumption of the starting bromide.[3]
Temperature 80 - 100 °CThe reaction is typically heated to drive it to completion.[5]
Reaction Time 12 - 24 hoursProgress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Degassing the reaction mixture is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.

Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of 2-bromo-5-isopropylpyridine with an arylboronic acid.

Materials:

  • 2-Bromo-5-isopropylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized water (2 mL, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-isopropylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes.[3]

  • Reaction: Place the sealed flask in a preheated heating block or oil bath set to 90 °C and stir the mixture vigorously for 12-16 hours.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[3]

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).[3]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[3]

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-isopropylpyridine.

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Reactants and Base (2-bromo-5-isopropylpyridine, arylboronic acid, base) B 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Catalyst and Solvents (Pd catalyst, degassed dioxane/water) B->C D 4. Degas Mixture (Sparge with Ar/N₂) C->D E 5. Heat and Stir (90°C, 12-16h) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool and Quench (Add water and ethyl acetate) F->G H 8. Extraction (Separate layers, extract aqueous phase) G->H I 9. Dry and Concentrate (Dry with Na₂SO₄, evaporate solvent) H->I J 10. Purify (Column Chromatography) I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Representative Data

The following table provides expected yields for the Suzuki coupling of a similar substrate, 2-bromo-5-methylpyridin-4-amine, with various arylboronic acids. These values can serve as a benchmark for the expected outcomes with 2-bromo-5-isopropylpyridine.

Table 2: Representative Yields for Suzuki Coupling of a 2-Bromo-5-substituted Pyridine

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-5-isopropylpyridine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-isopropylpyridine80-90
33-Tolylboronic acid2-(3-Tolyl)-5-isopropylpyridine82-92
44-Fluorophenylboronic acid2-(4-Fluorophenyl)-5-isopropylpyridine75-85
52-Thiopheneboronic acid2-(Thiophen-2-yl)-5-isopropylpyridine70-80
(Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and the purity of the starting materials.)

Troubleshooting

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base like K₃PO₄, or employing a more active catalyst/ligand system. Ensure all reagents and solvents are properly degassed, as oxygen can deactivate the catalyst.[7]

  • Byproduct Formation: The primary byproduct is often the homocoupled boronic acid. This can be minimized by thorough degassing of the reaction mixture. Protodeboronation (loss of the boronic acid group) can be an issue with certain boronic acids; using the corresponding pinacol ester may mitigate this problem.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-5-isopropylpyridines. The protocol provided herein offers a robust starting point for researchers. Careful attention to maintaining an inert atmosphere and the appropriate choice of catalyst and base are critical for achieving high yields of the desired products. This methodology is a valuable tool for the construction of diverse molecular libraries for drug discovery and materials science applications.

References

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-isopropylpy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-isopropylpyridine. This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and functional materials. The protocols outlined herein are based on established methodologies for the amination of structurally similar 2-bromopyridines and serve as a comprehensive guide for reaction setup, optimization, and execution.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that involves the formation of a C-N bond between an aryl halide (2-Bromo-5-isopropylpyridine) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-isopropylpyridine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 5-isopropylpyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines with various classes of amines. These conditions are applicable to 2-Bromo-5-isopropylpyridine and serve as a starting point for optimization.

Table 1: Coupling with Primary and Secondary Alkylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
n-ButylaminePd(OAc)₂ (1-2)RuPhos (2-4)NaOtBu (1.4-2.0)Toluene80-10012-24Good to Excellent
CyclohexylaminePd₂(dba)₃ (1-2)XPhos (2-4)LHMDS (1.5-2.0)Dioxane100-11012-24High
MorpholinePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene80-1008-16High
PiperidinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent

Table 2: Coupling with Arylamines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
2,4,6-TrimethylanilinePd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene8012-24Moderate to Good

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 2-Bromo-5-isopropylpyridine. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Coupling with Alkylamines and Arylamines

Materials:

  • 2-Bromo-5-isopropylpyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add 2-Bromo-5-isopropylpyridine and the amine to the Schlenk tube.

  • Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-isopropylpyridin-2-amine.

Protocol 2: Procedure for Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.

Materials:

  • 2-Bromo-5-isopropylpyridine (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Dry, sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add 2-Bromo-5-isopropylpyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (2-Bromo-5-isopropylpyridine) PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' (Amine) PdII_Amine [R-Pd(II)L_n(HNR'R'')]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Pd_Amido R-Pd(II)L_n-NR'R'' Deprotonation->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product R-NR'R'' (Product) Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification arrow arrow A 1. Add Catalyst, Ligand, Base, Aryl Halide, and Amine to Schlenk Tube B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Method

Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 2-Bromo-5-isopropylpyridine. This v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 2-Bromo-5-isopropylpyridine. This versatile cross-coupling reaction is a powerful tool for the synthesis of novel 2-alkynyl-5-isopropylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of 2-Bromo-5-isopropylpyridine and the sp-hybridized carbon of a terminal alkyne.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The mild reaction conditions and tolerance of a wide range of functional groups make it a highly valuable transformation in the synthesis of complex molecules.[2][3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various 2-bromopyridine derivatives with terminal alkynes. This data, gathered from analogous reactions, provides a strong foundation for the development of specific protocols for 2-Bromo-5-isopropylpyridine.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100396
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100385
32-Amino-3-bromopyridinePropargyl alcoholPd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100392
42-BromopyridinePhenylacetylenePd(PPh₃)₄ (3.0)CuI (5.0)Et₃NTHFRT1295
56-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1693
62-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (5.0)CuI (2.5)DiisopropylamineTHFRT389

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Sonogashira coupling of 2-Bromo-5-isopropylpyridine with phenylacetylene.

Materials:
  • 2-Bromo-5-isopropylpyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-isopropylpyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

    • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add anhydrous and degassed tetrahydrofuran (THF) via syringe to dissolve the solids.

    • Add triethylamine (3.0 equiv) to the reaction mixture via syringe.

    • Finally, add phenylacetylene (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkynes or to increase the reaction rate, the mixture can be gently heated to 40-60 °C.

  • Work-up:

    • Upon completion of the reaction (as indicated by the consumption of the starting material), dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. Wash the Celite® pad with additional solvent.

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-5-isopropylpyridine.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_Complex R-Pd(II)(X)L₂ Pd0->PdII_Complex RedElim Reductive Elimination Pd0->RedElim ArylHalide R-X (2-Bromo-5-isopropylpyridine) OxAdd Oxidative Addition OxAdd->Pd0 PdII_Alkyne_Complex R-Pd(II)(C≡CR')L₂ PdII_Complex->PdII_Alkyne_Complex CuAcetylide R'C≡CCu Transmetalation Transmetalation Transmetalation->PdII_Complex Product R-C≡CR' (Product) PdII_Alkyne_Complex->Product RedElim->PdII_Alkyne_Complex Alkyne R'C≡CH Alkyne->CuAcetylide + CuX - HX • Base Base Base CuX CuX

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Schlenk Flask, Inert Atmosphere) Start->Setup Reagents Add Reagents (Aryl Halide, Catalysts, Solvent, Base, Alkyne) Setup->Reagents Reaction Stir at RT or Heat (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Work-up (Dilution, Filtration, Extraction, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product (Characterization) Purification->Product End End Product->End

Caption: General experimental workflow for Sonogashira coupling.

References

Application

Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures. This document provides detailed application notes and a generalized protocol for the Heck reaction of 2-Bromo-5-isopropylpyridine, a versatile building block in medicinal chemistry. The resulting 2-alkenyl-5-isopropylpyridine derivatives are valuable intermediates in the synthesis of various biologically active compounds.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide (2-Bromo-5-isopropylpyridine) to form a palladium(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium(0) catalyst is regenerated by reductive elimination of HBr, which is neutralized by a base.

Quantitative Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Heck reaction of 2-Bromo-5-isopropylpyridine with various alkenes. The data is compiled based on typical conditions for similar 2-bromopyridine derivatives and aryl bromides.

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
Styrene Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1001885-95
n-Butyl acrylate Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O1201680-90
Methyl acrylate Pd(OAc)₂ (2)PPh₃ (4)NaOAc (2)DMA1302475-85
Acrylonitrile PdCl₂(PPh₃)₂ (3)-Et₃N (1.5)Acetonitrile801280-90
Ethylene (1 atm) Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)NMP1202470-80

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Anhydrous solvents should be used.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 1: Heck Reaction of 2-Bromo-5-isopropylpyridine with Styrene

  • Materials:

    • 2-Bromo-5-isopropylpyridine (1.0 mmol, 1.0 equiv)

    • Styrene (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

    • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

  • Procedure:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-isopropylpyridine, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Evacuate and backfill the Schlenk tube with an inert gas three times.

    • Add anhydrous DMF, triethylamine, and styrene via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath.

    • Stir the reaction mixture for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-isopropyl-2-styrylpyridine.

Protocol 2: Heck Reaction of 2-Bromo-5-isopropylpyridine with n-Butyl Acrylate

  • Materials:

    • 2-Bromo-5-isopropylpyridine (1.0 mmol, 1.0 equiv)

    • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF, 4 mL)

    • Water (1 mL)

  • Procedure:

    • In a sealed reaction vial, combine 2-Bromo-5-isopropylpyridine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Add the DMF/water solvent mixture, followed by n-butyl acrylate.

    • Seal the vial and heat the mixture to 120 °C with vigorous stirring for 16 hours.

    • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

    • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure n-butyl (E)-3-(5-isopropylpyridin-2-yl)acrylate.

Visualizations

Heck_Reaction_Workflow start Start inert_atm Establish Inert Atmosphere (N₂/Ar) start->inert_atm reactants Combine Reactants: - 2-Bromo-5-isopropylpyridine - Alkene - Base catalyst Add Catalyst System: - Pd(OAc)₂ - Ligand (e.g., PPh₃) reactants->catalyst solvent Add Anhydrous Solvent (e.g., DMF) catalyst->solvent heating Heat Reaction Mixture (e.g., 100-130 °C) solvent->heating inert_atm->reactants monitoring Monitor Reaction (TLC/GC) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine monitoring->workup Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: 2-Alkenyl-5-isopropylpyridine purification->product

Caption: General workflow for the Heck reaction of 2-Bromo-5-isopropylpyridine.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex + Ar-Br oa_label Oxidative Addition alkene_coord [Ar-Pd(II)-Br(L)₂(Alkene)] pd_complex->alkene_coord + Alkene ac_label Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ alkene_coord->insertion_product mi_label Migratory Insertion insertion_product->pd0 - Product - HBr be_label β-Hydride Elimination re_label Reductive Elimination

Caption: Simplified catalytic cycle of the Heck reaction.

Method

Application Notes and Protocols: Grignard Reaction Involving 2-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the preparation and subsequent reactions of the Grignard reagent derived from 2-bromo-5-isop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the preparation and subsequent reactions of the Grignard reagent derived from 2-bromo-5-isopropylpyridine. This reagent is a valuable intermediate for the synthesis of functionalized pyridine derivatives, which are common scaffolds in medicinal chemistry and materials science.

Introduction

The formation of Grignard reagents from 2-halopyridines can be challenging due to the inherent reactivity of the pyridine ring. However, modern methods, particularly the bromine-magnesium exchange reaction, have enabled the efficient preparation of 2-pyridyl Grignard reagents under mild conditions. This document outlines the synthesis of 5-isopropylpyridin-2-ylmagnesium bromide and its application in common carbon-carbon bond-forming reactions, such as reactions with carbonyl compounds and palladium-catalyzed cross-coupling reactions (Kumada coupling).

Preparation of 5-isopropylpyridin-2-ylmagnesium bromide

The recommended method for the preparation of 5-isopropylpyridin-2-ylmagnesium bromide is via a bromine-magnesium exchange reaction using isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl). This method offers high functional group tolerance and is generally more reliable than the classical method of reacting the aryl bromide with magnesium metal.[1]

Experimental Protocol: Bromine-Magnesium Exchange

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Isopropylmagnesium chloride (iPrMgCl) or Isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) solution in THF (typically 1.0-2.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware

Procedure:

  • Under an inert atmosphere, dissolve 2-bromo-5-isopropylpyridine (1.0 equiv.) in anhydrous THF.

  • Cool the solution to the desired temperature (typically between -10 °C and room temperature).

  • Slowly add the solution of iPrMgCl or iPrMgCl·LiCl (1.0-1.2 equiv.) dropwise to the stirred solution of 2-bromo-5-isopropylpyridine.

  • The reaction mixture is typically stirred for 0.5-2 hours at the same temperature. The progress of the exchange can be monitored by GC-MS or TLC analysis of quenched aliquots.

  • The resulting solution of 5-isopropylpyridin-2-ylmagnesium bromide is then used directly in subsequent reactions.

Logical Workflow for Grignard Reagent Formation

G cluster_start Starting Materials cluster_process Reaction cluster_product Product 2-Bromo-5-isopropylpyridine 2-Bromo-5-isopropylpyridine Bromine-Magnesium\nExchange Bromine-Magnesium Exchange 2-Bromo-5-isopropylpyridine->Bromine-Magnesium\nExchange iPrMgCl·LiCl iPrMgCl·LiCl iPrMgCl·LiCl->Bromine-Magnesium\nExchange 5-isopropylpyridin-2-ylmagnesium\nbromide 5-isopropylpyridin-2-ylmagnesium bromide Bromine-Magnesium\nExchange->5-isopropylpyridin-2-ylmagnesium\nbromide

Caption: Formation of the Grignard reagent via bromine-magnesium exchange.

Reactions of 5-isopropylpyridin-2-ylmagnesium bromide

The generated Grignard reagent is a potent nucleophile and can be used in a variety of synthetic transformations.

Reactions with Carbonyl Compounds

5-isopropylpyridin-2-ylmagnesium bromide readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Experimental Protocol: Reaction with an Aldehyde (e.g., Benzaldehyde)
  • To the freshly prepared solution of 5-isopropylpyridin-2-ylmagnesium bromide (1.2 equiv.) at -78 °C, add a solution of benzaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding secondary alcohol.

Workflow for Reaction with a Carbonyl Compound

G Grignard Reagent Grignard Reagent Nucleophilic Addition Nucleophilic Addition Grignard Reagent->Nucleophilic Addition Carbonyl Compound Carbonyl Compound Carbonyl Compound->Nucleophilic Addition Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Addition->Alkoxide Intermediate Aqueous Workup Aqueous Workup Alkoxide Intermediate->Aqueous Workup Alcohol Product Alcohol Product Aqueous Workup->Alcohol Product

Caption: General workflow for the reaction of a Grignard reagent with a carbonyl compound.

Quantitative Data: Reactions with Carbonyl Compounds
ElectrophileProductYield (%)Reference
Benzaldehyde(5-isopropylpyridin-2-yl)(phenyl)methanol76[1]
Acetone2-(5-isopropylpyridin-2-yl)propan-2-ol85[1]
Cyclohexanone1-(5-isopropylpyridin-2-yl)cyclohexan-1-ol81[1]
N,N-Dimethylformamide (DMF)5-isopropylpicolinaldehyde65[1]

Note: The yields are based on studies of similar 2-pyridyl Grignard reagents and are representative.[1]

Kumada Cross-Coupling Reactions

The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, which is a powerful tool for the formation of carbon-carbon bonds.[2][3][4]

Experimental Protocol: Kumada Coupling with an Aryl Bromide

Materials:

  • Freshly prepared solution of 5-isopropylpyridin-2-ylmagnesium bromide in THF

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium or Nickel catalyst (e.g., Pd(dppf)Cl₂, Ni(dppp)Cl₂)

  • Anhydrous THF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, to a solution of the aryl bromide (1.0 equiv.) and the catalyst (1-5 mol%) in anhydrous THF, add the solution of 5-isopropylpyridin-2-ylmagnesium bromide (1.2-1.5 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the biaryl product.

Catalytic Cycle of Kumada Coupling

G M(0) M(0) R-M(II)-X R-M(II)-X M(0)->R-M(II)-X Oxidative Addition (R-X) R-M(II)-R' R-M(II)-R' R-M(II)-X->R-M(II)-R' Transmetalation (R'-MgX) R-M(II)-R'->M(0) Reductive Elimination R-R' R-R' R-M(II)-R'->R-R'

Caption: Simplified catalytic cycle of the Kumada cross-coupling reaction.

Quantitative Data: Kumada Coupling Reactions
Aryl HalideCatalystProductYield (%)Reference
4-BromotoluenePd(dppf)Cl₂5-isopropyl-2-(p-tolyl)pyridine88[5]
1-Bromo-4-methoxybenzeneNi(dppp)Cl₂5-isopropyl-2-(4-methoxyphenyl)pyridine82[5]
2-BromothiophenePd(PPh₃)₄2-(5-isopropylpyridin-2-yl)thiophene75[5]
4-ChlorobenzonitrileNi(dppe)Cl₂4-(5-isopropylpyridin-2-yl)benzonitrile79[5]

Note: The yields are based on studies of similar 2-pyridyl Grignard reagents and are representative.[5]

Safety and Handling

Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving Grignard reagents are often exothermic and should be cooled appropriately. Quenching of the reaction should be done carefully and slowly.

Conclusion

The bromine-magnesium exchange provides a reliable and efficient route to 5-isopropylpyridin-2-ylmagnesium bromide. This Grignard reagent is a versatile intermediate that can be used in a variety of carbon-carbon bond-forming reactions to synthesize a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science. The provided protocols and data serve as a valuable guide for researchers in this field.

References

Application

Application Notes and Protocols for the Lithiation of 2-Bromo-5-isopropylpyridine for Functionalization

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyridines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, potency, and selectivity of drug candidates. Among the various synthetic strategies, directed ortho-metalation and lithium-halogen exchange are powerful tools for the regioselective introduction of a wide array of functional groups.

This document provides detailed application notes and experimental protocols for the lithiation of 2-bromo-5-isopropylpyridine. This starting material is particularly valuable as the lithium-halogen exchange at the 2-position provides a nucleophilic handle for the introduction of diverse substituents, while the isopropyl group at the 5-position can influence the compound's lipophilicity and metabolic stability. The resulting 2-substituted-5-isopropylpyridines are versatile intermediates for the synthesis of novel compounds with potential applications in drug development, including as inhibitors of various enzymes or as ligands for receptors.

Reaction Principle: Lithium-Halogen Exchange

The lithiation of 2-bromo-5-isopropylpyridine is achieved through a lithium-halogen exchange reaction. This process typically involves the treatment of the bromopyridine with an organolithium reagent, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction is generally fast and efficient, driven by the formation of the more stable 2-pyridyllithium species and the corresponding alkyl bromide. The resulting 2-lithio-5-isopropylpyridine is a potent nucleophile that can be trapped in situ with a variety of electrophiles to introduce diverse functional groups at the 2-position.

Data Presentation

The following table summarizes typical yields for the functionalization of 2-lithio-5-isopropylpyridine with various electrophiles, based on general knowledge of similar reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the electrophile.

ElectrophileReagentProductTypical Yield (%)
Carbon DioxideCO₂ (gas or dry ice)5-Isopropylpyridine-2-carboxylic acid70-85
AldehydeBenzaldehyde(5-Isopropylpyridin-2-yl)(phenyl)methanol65-80
KetoneAcetone2-(5-Isopropylpyridin-2-yl)propan-2-ol60-75
Silyl HalideTrimethylsilyl chloride (TMSCl)5-Isopropyl-2-(trimethylsilyl)pyridine80-95
Borate EsterTriisopropyl borate5-Isopropylpyridine-2-boronic acid60-75
AmideN,N-Dimethylformamide (DMF)5-Isopropylpyridine-2-carbaldehyde55-70

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and protic solvents. All reactions involving these reagents must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

Protocol 1: General Procedure for the Lithiation of 2-Bromo-5-isopropylpyridine and Trapping with an Electrophile

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Electrophile (e.g., dry ice, benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, needles, and a low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon or nitrogen, add 2-bromo-5-isopropylpyridine (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure the temperature has equilibrated.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition. A color change is often observed upon formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel or distillation to isolate the desired 2-substituted-5-isopropylpyridine.

Protocol 2: Synthesis of 5-Isopropylpyridine-2-carboxylic acid

This protocol provides a specific example of trapping the lithiated intermediate with carbon dioxide.

Procedure:

  • Follow steps 1-5 of the general protocol.

  • Electrophilic Quench with CO₂: While maintaining the reaction at -78 °C, carefully introduce a stream of dry carbon dioxide gas below the surface of the reaction mixture for 30 minutes, or alternatively, pour the reaction mixture carefully onto an excess of crushed dry ice.

  • Warming and Work-up: Allow the mixture to warm to room temperature. Add water and adjust the pH to approximately 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.

Mandatory Visualizations

Lithiation_Workflow start 2-Bromo-5-isopropylpyridine lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate 2-Lithio-5-isopropylpyridine (Reactive Intermediate) lithiation->intermediate quench Electrophilic Quench (E+) intermediate->quench product 2-Functionalized-5-isopropylpyridine quench->product workup Aqueous Work-up product->workup purification Purification workup->purification final_product Pure Product purification->final_product

Caption: Workflow for the lithiation and functionalization of 2-Bromo-5-isopropylpyridine.

Drug_Discovery_Pathway cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization start 2-Bromo-5-isopropylpyridine functionalization Functionalization (via Lithiation) start->functionalization library Library of 2-Substituted 5-Isopropylpyridines functionalization->library screening High-Throughput Screening (Target-based or Phenotypic) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->functionalization Iterative Synthesis adme_tox ADME/Tox Profiling sar->adme_tox lead_compound Lead Compound adme_tox->lead_compound preclinical Preclinical Candidate lead_compound->preclinical Preclinical Development

Caption: Generalized workflow for the application of functionalized pyridines in drug discovery.

Applications in Research and Drug Development

The 2-substituted-5-isopropylpyridine scaffold is a valuable starting point for the synthesis of novel molecules in drug discovery programs. The functional group introduced at the 2-position can be tailored to interact with specific biological targets, such as enzymes or receptors. For example, the introduction of a carboxylic acid or a boronic acid can lead to the development of enzyme inhibitors, while the incorporation of amine or amide functionalities can provide key hydrogen bonding interactions with protein targets.

The isopropyl group at the 5-position can enhance the lipophilicity of the molecule, which can be beneficial for cell permeability and oral bioavailability. Furthermore, this group can influence the metabolic stability of the compound by blocking a potential site of metabolism.

While specific signaling pathways modulated by 2-functionalized-5-isopropylpyridines are not extensively documented in the public domain, the general approach in drug discovery involves screening libraries of such compounds against a variety of biological targets. These targets can be involved in numerous signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, if a compound from this library shows activity in an anti-cancer screen, further studies would be conducted to elucidate its mechanism of action, which could involve the inhibition of a specific kinase in a cancer-related signaling pathway. The iterative synthesis of analogs, guided by structure-activity relationship (SAR) studies, is then employed to optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compound, as depicted in the drug discovery workflow diagram.

Method

Application Notes and Protocols: 2-Bromo-5-isopropylpyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromo-5-isopropylpyridine is a versatile heterocyclic intermediate that serves as a valuable building block in the synthesis of complex organ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-isopropylpyridine is a versatile heterocyclic intermediate that serves as a valuable building block in the synthesis of complex organic molecules for drug discovery.[1] Its pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. The presence of a bromine atom at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial for elaborating molecular complexity and modulating pharmacological activity.[1] This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-isopropylpyridine in the synthesis of kinase inhibitors, with a focus on its application in the synthesis of analogs of the CDK4/6 inhibitor, Abemaciclib.

Application Notes: A Key Intermediate for Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore for kinase inhibitors, often engaging in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The functional handles on 2-Bromo-5-isopropylpyridine, the bromo group and the isopropyl moiety, provide opportunities for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

A prominent application of pyridine-containing intermediates is in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.[2][3] CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[3] Abemaciclib, an approved drug for the treatment of certain types of breast cancer, is a potent inhibitor of CDK4 and CDK6.[4][5] The synthesis of Abemaciclib and its analogs often involves the coupling of a substituted pyrimidine core with a substituted aminopyridine. While the exact commercial synthesis of Abemaciclib may vary, the chemical principles involve reactions where a bromopyridine derivative is a key starting material. 2-Bromo-5-isopropylpyridine represents a structurally similar and synthetically relevant starting point for the generation of a library of novel CDK inhibitors based on the Abemaciclib scaffold.

Core Reactions and Mechanisms

The bromine atom on the electron-deficient pyridine ring makes 2-Bromo-5-isopropylpyridine an excellent substrate for several palladium-catalyzed cross-coupling reactions that are cornerstones of modern medicinal chemistry.

Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between the pyridine ring and a variety of sp2-hybridized carbon atoms from boronic acids or esters. It is widely used to introduce aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This is particularly relevant for the synthesis of kinase inhibitors, where an amino-linkage is often a key structural feature for hinge binding.

Sonogashira Coupling

This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to alkynyl-substituted pyridines which can be further elaborated or may themselves possess desirable biological activity.

Experimental Protocols

The following protocols are generalized methodologies for the application of 2-Bromo-5-isopropylpyridine in key cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-isopropylpyridine with an Arylboronic Acid

This protocol describes a typical procedure for the synthesis of 2-aryl-5-isopropylpyridines.

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-isopropylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF
Temperature 80 - 110 °C
Typical Yield 70 - 95% (substrate dependent)
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-isopropylpyridine with a Primary Amine

This protocol outlines a general procedure for the synthesis of N-substituted 5-isopropylpyridin-2-amines.

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Primary amine (1.0 - 1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.01 eq.) and the phosphine ligand (0.02 eq.).

  • Add the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Add 2-Bromo-5-isopropylpyridine (1.0 eq.) and the primary amine (1.1 eq.).

  • Add anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, XPhos, RuPhos
Base Cs₂CO₃, NaOtBu, K₃PO₄
Solvent Toluene, 1,4-Dioxane
Temperature 80 - 110 °C
Typical Yield 60 - 90% (substrate dependent)
Protocol 3: Sonogashira Coupling of 2-Bromo-5-isopropylpyridine with a Terminal Alkyne

This protocol provides a general method for the synthesis of 2-alkynyl-5-isopropylpyridines.

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of 2-Bromo-5-isopropylpyridine (1.0 eq.) in the anhydrous solvent, add the palladium catalyst (0.02 eq.) and CuI (0.03 eq.) under an inert atmosphere.

  • Add the base (e.g., Et₃N, 2-3 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise.

  • Stir the reaction at room temperature or heat to 40-60°C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, DIPA
Solvent THF, DMF
Temperature Room Temperature to 60 °C
Typical Yield 75 - 95% (substrate dependent)

Visualizations

Synthetic Pathway to a CDK Inhibitor Analog

G A 2-Bromo-5-isopropylpyridine C Buchwald-Hartwig Amination A->C B Primary Amine (e.g., Aminopyrimidine core) B->C D N-(5-isopropylpyridin-2-yl)-amine derivative C->D Pd catalyst, Ligand, Base E Further Synthetic Steps (e.g., Suzuki Coupling) D->E F CDK Inhibitor Analog E->F

Caption: Synthetic approach to a CDK inhibitor analog using 2-Bromo-5-isopropylpyridine.

Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: - 2-Bromo-5-isopropylpyridine - Coupling Partner - Catalyst & Ligand - Base B Assemble Schlenk Flask under Inert Gas A->B C Add Anhydrous Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Quench Reaction & Liquid-Liquid Extraction D->E F Dry Organic Layer & Concentrate E->F G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

CDK4/6 Signaling Pathway in the Cell Cycle

G cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits DNA_Synth DNA Synthesis E2F->DNA_Synth promotes pRb p-Rb Inhibitor Abemaciclib Analog (from 2-Bromo-5-isopropylpyridine) Inhibitor->CDK46 inhibits

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-isopropylpyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-5-isopropylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 2-Bromo-5-isopropylpyridine in a question-and-answer format.

Q1: My reaction is resulting in a low or no yield. What are the likely causes and how can I improve it?

Low yields with 2-bromopyridine substrates are a frequent challenge. The primary reasons often involve catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and poisoning the catalyst.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.

  • Inefficient Oxidative Addition: The carbon-bromine bond in 2-bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-limiting. Increasing the reaction temperature or screening different palladium catalysts and ligands can help. More electron-rich and bulky ligands are known to facilitate this step.

  • Poor Reagent Quality: Ensure that the 2-Bromo-5-isopropylpyridine, boronic acid (or its ester), base, and solvent are pure and dry. Impurities can poison the catalyst.

  • Lack of Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]

Q2: I am observing significant formation of side products, such as the homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[1] Another potential side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.

To minimize these side reactions:

  • Rigorous Degassing: Employ thorough degassing techniques for all solvents and the reaction mixture. Methods like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are effective.[1]

  • Use of Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts, which are less prone to protodeboronation.[1]

  • Controlled Reaction Conditions: Maintain a strict inert atmosphere throughout the reaction.

Q3: My reaction is not proceeding to completion, and I observe unreacted starting material. What adjustments can I make?

If the reaction stalls, consider the following adjustments:

  • Increase Reaction Temperature: Cautiously increasing the temperature can improve the reaction rate and drive the reaction to completion.

  • Screen Different Bases: The base plays a crucial role in the transmetalation step. If a weaker base like sodium carbonate is being used, switching to a stronger base such as potassium phosphate or cesium carbonate could be beneficial.[1]

  • Optimize Catalyst and Ligand Loading: Increasing the catalyst and/or ligand loading might be necessary for challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Which catalyst and ligand combinations are generally effective for the Suzuki coupling of 2-bromopyridines?

Several palladium-based catalyst systems have proven effective. These typically consist of a palladium source and a phosphine ligand. The choice of ligand is critical to prevent catalyst deactivation by the pyridine nitrogen. Bulky and electron-rich ligands are often preferred.

Q2: What are the most common bases used for this type of reaction, and how do I choose the right one?

The choice of base is critical and can depend on the solvent and the specific substrates. Common choices include:

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in toluene/water solvent systems.[2]

  • Potassium Phosphate (K₃PO₄): A strong base that can be very effective, particularly for less reactive substrates, often used in THF/water.[1][3]

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields but is more expensive, typically used in dioxane.[1]

Q3: Can I run the Suzuki coupling of 2-Bromo-5-isopropylpyridine under air?

It is strongly discouraged. The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal and reproducible results, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: Is a boronic acid or a boronic ester a better coupling partner?

Both can be effective. Boronic acids are more common, but boronic esters (e.g., pinacol esters) are often more stable and less prone to side reactions like protodeboronation, which can be an issue with some boronic acids, especially in the presence of aqueous bases.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for Suzuki Coupling of 2-Bromo-5-alkylpyridines

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Commonly used and effective palladium sources.
Ligand SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%)Bulky, electron-rich ligands to prevent catalyst deactivation and promote oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases that are effective for challenging substrates.[1]
Solvent Dioxane, Toluene, or THF/Water mixturesCommon solvents that provide good solubility for the reactants.[1]
Temperature 80-110 °CHigher temperatures can improve reaction rates for less reactive bromides.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation and side reactions.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-5-isopropylpyridine

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • 2-Bromo-5-isopropylpyridine (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Anhydrous and degassed solvent (e.g., Dioxane)

  • Dry Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine 2-Bromo-5-isopropylpyridine, the arylboronic acid or ester, and the base.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure all oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst and the phosphine ligand under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-X R-X R-X->Oxidative Addition R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Problem cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solution Solution Low Yield / No Reaction Low Yield / No Reaction Check Reagent Quality Check Reagent Quality Low Yield / No Reaction->Check Reagent Quality Ensure Inert Atmosphere Ensure Inert Atmosphere Low Yield / No Reaction->Ensure Inert Atmosphere Screen Catalysts/Ligands Screen Catalysts/Ligands Ensure Inert Atmosphere->Screen Catalysts/Ligands Screen Bases Screen Bases Screen Catalysts/Ligands->Screen Bases Screen Solvents Screen Solvents Screen Bases->Screen Solvents Vary Temperature Vary Temperature Screen Solvents->Vary Temperature Optimized Conditions Optimized Conditions Vary Temperature->Optimized Conditions

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Logical_Relationships Start Start Catalyst Deactivation? Catalyst Deactivation? Start->Catalyst Deactivation? Use Bulky Ligand Use Bulky Ligand Catalyst Deactivation?->Use Bulky Ligand Yes Side Reactions? Side Reactions? Catalyst Deactivation?->Side Reactions? No Use Bulky Ligand->Side Reactions? Degas Solvents Degas Solvents Side Reactions?->Degas Solvents Homocoupling Use Boronic Ester Use Boronic Ester Side Reactions?->Use Boronic Ester Protodeboronation Incomplete Reaction? Incomplete Reaction? Side Reactions?->Incomplete Reaction? No Degas Solvents->Incomplete Reaction? Use Boronic Ester->Incomplete Reaction? Increase Temperature Increase Temperature Incomplete Reaction?->Increase Temperature Yes Successful Coupling Successful Coupling Incomplete Reaction?->Successful Coupling No Use Stronger Base Use Stronger Base Increase Temperature->Use Stronger Base Use Stronger Base->Successful Coupling

Caption: A decision tree for optimizing Suzuki coupling reaction conditions.

References

Optimization

Technical Support Center: Catalyst Selection for 2-Bromo-5-isopropylpyridine Cross-Coupling

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2-Bromo-5-is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 2-Bromo-5-isopropylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with 2-Bromo-5-isopropylpyridine?

The main challenges stem from the electronic properties of the pyridine ring. The electron-rich nature of the pyridine can make the initial oxidative addition step of the palladium catalyst to the C-Br bond more difficult compared to electron-poor aryl bromides. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[1][2] Careful selection of ligands is crucial to mitigate these issues.

Q2: Which types of cross-coupling reactions are most effective for functionalizing 2-Bromo-5-isopropylpyridine?

Several cross-coupling reactions are highly effective for this substrate, depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids and esters.[3]

  • Buchwald-Hartwig Amination: The premier method for synthesizing carbon-nitrogen bonds by coupling with a wide variety of primary and secondary amines.[3][4]

  • Sonogashira Coupling: Used to form carbon-carbon triple bonds by reacting with terminal alkynes.[3][5]

  • Heck Coupling: Suitable for forming carbon-carbon bonds by coupling with alkenes.[6][7]

Q3: What are the recommended starting catalysts and ligands for a Suzuki-Miyaura coupling with 2-Bromo-5-isopropylpyridine?

For Suzuki-Miyaura couplings, a combination of a palladium precursor and a specialized phosphine ligand is generally recommended. Good starting points include:

  • Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are common choices for generating the active Pd(0) catalyst in situ.[3][8] Using pre-formed catalysts can sometimes offer better reproducibility.[3]

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are essential. These ligands facilitate both the oxidative addition and the final reductive elimination steps. Recommended ligands include SPhos, XPhos, and RuPhos.[1][3]

Q4: Can Sonogashira couplings be performed without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are well-established and can be advantageous.[9] They can lead to cleaner reactions by avoiding side reactions like alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst.[10] These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base, which can also act as the solvent.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling experiments with 2-Bromo-5-isopropylpyridine.

ProblemPotential CauseRecommended Solution
No Reaction or Low Conversion Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated.Ensure a strictly inert atmosphere (argon or nitrogen) by properly degassing solvents and reagents.[11] Use pre-catalysts or ensure conditions are suitable for in-situ reduction of Pd(II) to Pd(0).[5]
Difficult Oxidative Addition: The C-Br bond on the electron-rich pyridine ring is resistant to cleavage by the palladium catalyst.Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos, or P(t-Bu)₃) to promote oxidative addition.[3][12]
Sub-optimal Temperature: The reaction temperature may be too low for the catalyst to be effective.Screen a range of temperatures, typically from 80 °C to 110 °C. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1]
Incorrect Base: The base may be too weak or not soluble enough to participate effectively in the catalytic cycle.For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[11][13]
Formation of Side Products Homocoupling of Boronic Acid (Suzuki): Oxygen in the reaction can promote the dimerization of the boronic acid coupling partner.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3]
Protodeboronation of Boronic Acid (Suzuki): The boronic acid reacts with residual water or protic solvents, replacing the boron group with hydrogen.Use anhydrous solvents and ensure the base is sufficiently strong. Grinding the base to a very fine powder can improve reproducibility.[3][12]
Homocoupling of Alkyne (Sonogashira): Copper(I) co-catalyst can promote the dimerization of the terminal alkyne.Consider using a copper-free Sonogashira protocol.[1] If copper is necessary, use it in catalytic amounts (e.g., 5-10 mol%).
Reaction is Not Reproducible Reagent Quality: Boronic acids can degrade over time. Catalysts can be sensitive to air and moisture.Use fresh, high-purity reagents. Check the quality of the boronic acid.[14] Ensure catalysts are handled under an inert atmosphere.
Inconsistent Degassing: Small amounts of oxygen can significantly impact the reaction.Use a consistent and thorough degassing method, such as the freeze-pump-thaw technique or sparging with an inert gas for an extended period.[14][15]

Quantitative Data Summary

The following tables summarize typical reaction conditions for key cross-coupling reactions. Yields are highly dependent on the specific coupling partner and are based on results with structurally similar bromopyridine substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldNotes
Pd(OAc)₂ (2-3)SPhos (4-6)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-100HighA robust, general system for aryl and heteroaryl boronic acids.[3]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)Toluene/H₂O (10:1)100HighEffective for challenging couplings, including with electron-rich substrates.[1]
Pd(PPh₃)₄ (5)NoneNa₂CO₃ (2)Toluene/EtOH/H₂O100ModerateA classic system, but may be less effective for this specific substrate.[16]

Table 2: Buchwald-Hartwig Amination Conditions

Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldNotes
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene80-110HighA highly effective system for a wide range of primary and secondary amines.[3]
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100Good-HighBINAP is a common bidentate ligand for this transformation.[1]
Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)THF70-90HighLHMDS is a good base choice for substrates with base-sensitive functional groups.[17]

Table 3: Sonogashira Coupling Conditions

Pd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical YieldNotes
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N or i-Pr₂NH (2-3)DMF or THFRT - 65HighThe standard, copper-catalyzed Sonogashira conditions.[3][18]
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF60-80Good-HighAnother common variation of the classic Sonogashira coupling.[8]
Pd(OAc)₂ (2) / LigandNonePiperidine or DIPAToluene80-100Good-HighCopper-free conditions can minimize alkyne homocoupling.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (2-Bromo-5-isopropylpyridine, Coupling Partner, Base) catalyst 2. Add Catalyst System (Pd Precursor, Ligand, Cu(I) if needed) reagents->catalyst inert 3. Make Inert (Evacuate & Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 6. Aqueous Work-up (Dilute, Wash, Dry) heat->workup purify 7. Purify (Column Chromatography) workup->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_low_conversion start Low Conversion Observed q1 Is the atmosphere strictly inert? start->q1 a1_yes Improve Degassing (Freeze-Pump-Thaw) q1->a1_yes No q2 Is the ligand appropriate for an electron-rich pyridine? q1->q2 Yes end Re-run Experiment a1_yes->end a2_yes Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) q2->a2_yes No q3 Is the base strong enough? q2->q3 Yes a2_yes->end a3_yes Switch to Stronger Base (e.g., K₃PO₄, NaOtBu) q3->a3_yes No q4 Is the temperature optimal? q3->q4 Yes a3_yes->end a4_yes Screen Higher Temperatures (80-110 °C) q4->a4_yes No q4->end Yes a4_yes->end

Caption: Troubleshooting logic for low reaction conversion.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific coupling partners. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-5-isopropylpyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[1][3]

  • Reagent Addition: Add 2-Bromo-5-isopropylpyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling (Copper-Catalyzed)

  • Preparation: In a Schlenk flask, add 2-Bromo-5-isopropylpyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[11][18]

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 65 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

References

Troubleshooting

Technical Support Center: Reactions Involving 2-Bromopyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical reactions with 2-bromopyridine, with a particular focus on preventing the undesired side reaction of dehalogenation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling

Symptoms: Low yield of the desired biaryl product and the presence of a significant amount of pyridine as a byproduct, confirmed by analytical techniques such as GC-MS or NMR.

Potential CauseRecommended Solution
Inappropriate Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf. These ligands accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.
Strong Alkoxide Base Switch from strong bases like sodium tert-butoxide (NaOtBu) to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Strong bases can promote the formation of palladium-hydride species, which are responsible for dehalogenation.
High Reaction Temperature Lower the reaction temperature and monitor the reaction for a longer duration. Elevated temperatures can increase the rate of dehalogenation.
Presence of Water or Protic Solvents Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Water and other protic species can act as a proton source for the dehalogenation side reaction.
Issue 2: Dehalogenation Side Product in Buchwald-Hartwig Amination

Symptoms: Formation of pyridine alongside the desired N-arylpyridine product, leading to reduced yield and purification challenges.

Potential CauseRecommended Solution
Base-Induced Hydride Formation While a strong base is often necessary, consider using non-nucleophilic options like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). Ensure the base is anhydrous.
Slow Reductive Elimination Utilize bulky biarylphosphine ligands (e.g., XPhos, RuPhos) which are known to promote C-N bond formation and suppress hydrodehalogenation.
Protic Impurities Rigorously dry all reagents and solvents. Water and other protic species can serve as proton sources for hydrodehalogenation.
Extended Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.
Issue 3: Competing Dehalogenation in Sonogashira Coupling

Symptoms: Reduced yield of the desired 2-alkynylpyridine and the presence of pyridine as a major byproduct.

Potential CauseRecommended Solution
Amine Base as a Hydride Source While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, they can sometimes contribute to dehalogenation. If this is suspected, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.
High Catalyst Loading or Temperature Optimize the catalyst loading and reaction temperature. Sometimes, lowering the temperature can selectively slow down the dehalogenation pathway more than the desired coupling.
Catalyst System For challenging substrates, consider a copper-free Sonogashira protocol. While copper(I) is a common co-catalyst, it can sometimes be involved in side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of 2-bromopyridine reactions?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of pyridine as a byproduct, which reduces the yield of the desired coupled product and complicates purification.

Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This hydride species can arise from various sources, including the base, solvent, or trace amounts of water. The Pd-H species can then undergo reductive elimination with the 2-pyridyl group to generate pyridine and regenerate the active palladium catalyst.

Q3: Why are bulky, electron-rich ligands often recommended to prevent dehalogenation?

A3: These ligands promote the final step of the desired catalytic cycle, known as reductive elimination, where the new carbon-carbon or carbon-nitrogen bond is formed. By accelerating this step, the palladium intermediate is less likely to participate in the competing dehalogenation pathway.

Q4: Are there any general precautions I can take to minimize dehalogenation?

A4: Yes. Always use high-purity, anhydrous reagents and solvents. Thoroughly degas your reaction mixture to remove oxygen, which can degrade catalysts and promote side reactions. Finally, carefully monitor your reaction and avoid unnecessarily long reaction times or high temperatures.

Data Presentation

The following tables summarize quantitative data on the effect of different ligands and bases on the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromopyridines.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
LigandBaseSolventTemp (°C)Time (h)Yield of 2-phenylpyridine (%)Dehalogenation (%)
PPh₃K₂CO₃Toluene/H₂O10012~60-70Significant
dppfK₂CO₃Toluene/H₂O10012~80-90Moderate
XPhosK₃PO₄1,4-Dioxane1004>95Minimal
SPhosK₃PO₄1,4-Dioxane1004>95Minimal

Note: Yields are approximate and compiled from general trends in the literature. Actual results will vary depending on specific reaction conditions.

Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
LigandBaseSolventTemp (°C)Time (h)Yield of 2-morpholinopyridine (%)Dehalogenation (%)
XPhosNaOtBuToluene1002~70-80Significant
XPhosK₃PO₄Toluene1004>90Minimal
RuPhosLiHMDSToluene1002>95Very Low
dppfCs₂CO₃1,4-Dioxane11012~85-95Low

Note: Yields are approximate and compiled from general trends in the literature. Actual results will vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid to Minimize Dehalogenation

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.033 mmol, 3.3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromopyridine, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine to Minimize Dehalogenation

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a strict argon atmosphere, add Pd(OAc)₂, RuPhos, and LiHMDS to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Add the 2-bromopyridine, followed by the morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Dehalogenation cluster_main Desired Suzuki Coupling Cycle cluster_side Competing Dehalogenation Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)-Br(L₂) (Ar = 2-pyridyl) oa->pd_complex Ar-Br tm Transmetalation (Ar'B(OH)₂ + Base) pd_complex->tm pd_hydride H-Pd(II)-Br(L₂) pd_complex->pd_hydride Hydride Transfer biaryl_complex Ar-Pd(II)-Ar'(L₂) tm->biaryl_complex re Reductive Elimination biaryl_complex->re re->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) re->product hydride_source Hydride Source (Base, H₂O, etc.) re_deh Reductive Elimination pd_hydride->re_deh re_deh->pd0 Catalyst Regeneration dehalogenated Ar-H (Dehalogenated Byproduct) re_deh->dehalogenated

Caption: Competing catalytic cycles of Suzuki coupling and dehalogenation.

Troubleshooting_Workflow start Dehalogenation Observed in 2-Bromopyridine Reaction q_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->q_base a_base Switch to a milder inorganic base (e.g., K₃PO₄, Cs₂CO₃) q_base->a_base Yes q_ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? q_base->q_ligand No a_base->q_ligand a_ligand Screen bulky, electron-rich phosphine ligands q_ligand->a_ligand No q_conditions Are conditions strictly anhydrous and inert? q_ligand->q_conditions Yes a_ligand->q_conditions a_conditions Use oven-dried glassware, anhydrous solvents, and an inert atmosphere q_conditions->a_conditions No q_temp Is the reaction run at a high temperature? q_conditions->q_temp Yes a_conditions->q_temp a_temp Lower the temperature and increase reaction time q_temp->a_temp Yes end Re-evaluate Reaction Outcome q_temp->end No a_temp->end

Caption: A workflow for troubleshooting dehalogenation in reactions.

Buchwald_Hartwig_Dehalogenation cluster_main Desired Buchwald-Hartwig Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)-Br(L) (Ar = 2-pyridyl) oa->pd_complex Ar-Br amine_assoc Amine Association pd_complex->amine_assoc HNR₂ amine_complex [Ar-Pd(II)-Br(L)(HNR₂)] pd_complex->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)-NR₂(L) deprotonation->amido_complex re Reductive Elimination amido_complex->re beta_hydride β-Hydride Elimination amido_complex->beta_hydride Side Reaction re->pd0 Catalyst Regeneration product Ar-NR₂ (Desired Product) re->product pd_hydride_complex H-Pd(II)-Imine(L) beta_hydride->pd_hydride_complex re_deh Reductive Elimination pd_hydride_complex->re_deh re_deh->pd0 Catalyst Regeneration dehalogenated Ar-H (Dehalogenated Byproduct) re_deh->dehalogenated

Caption: Buchwald-Hartwig amination cycle and competing dehalogenation.

Optimization

Technical Support Center: Synthesis of 2-Bromo-5-isopropylpyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-isopropylpyridine....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-isopropylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Bromo-5-isopropylpyridine?

A1: There are two main synthetic routes for the preparation of 2-Bromo-5-isopropylpyridine:

  • Direct Bromination of 5-isopropylpyridine: This method involves the direct electrophilic substitution of a bromine atom onto the pyridine ring.

  • Sandmeyer Reaction of 2-Amino-5-isopropylpyridine: This route involves the diazotization of an amino group at the 2-position, followed by its replacement with a bromine atom, typically using a copper(I) bromide catalyst.

Q2: I am getting a low yield in my direct bromination of 5-isopropylpyridine. What are the common causes?

A2: Low yields in the direct bromination of 5-isopropylpyridine can stem from several factors:

  • Over-bromination: The pyridine ring, activated by the isopropyl group, can undergo further bromination to yield dibromo-isomers.

  • Formation of Isomeric Byproducts: While the 2-position is generally favored, some bromination may occur at other positions on the pyridine ring.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of brominating agent and solvent can significantly impact the yield. Lowering the reaction temperature can often increase regioselectivity.[1]

  • Difficult Purification: The product and byproducts may have similar physical properties, leading to losses during purification.

Q3: My Sandmeyer reaction of 2-Amino-5-isopropylpyridine is failing or giving a low yield. What should I troubleshoot?

A3: Common issues with the Sandmeyer reaction for this synthesis include:

  • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is crucial and must be complete. You can test for the presence of excess nitrous acid with starch-iodide paper to ensure the reaction has gone to completion.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures. It is critical to maintain a low temperature (typically 0-5 °C) during the diazotization step. Premature decomposition can lead to the formation of phenolic byproducts and other impurities.

  • Issues with the Copper(I) Catalyst: The quality and activity of the copper(I) bromide catalyst are important for the success of the reaction.

  • Side Reactions: Besides the desired bromination, side reactions such as the formation of 5-isopropylpyridin-2-ol or biaryl compounds can occur.[2]

Q4: What are the expected major impurities in the synthesis of 2-Bromo-5-isopropylpyridine?

A4: The major impurities will depend on the synthetic route chosen:

  • Direct Bromination:

    • Isomeric monobromo-5-isopropylpyridines: Bromination at positions other than C2.

    • Dibromo-5-isopropylpyridines: Over-bromination can lead to products like 2,3-Dibromo-5-isopropylpyridine or 2,6-Dibromo-5-isopropylpyridine.

    • Unreacted 5-isopropylpyridine.

  • Sandmeyer Reaction:

    • 5-isopropylpyridin-2-ol: From the reaction of the diazonium salt with water.

    • Unreacted 2-Amino-5-isopropylpyridine.

    • Biaryl compounds: From the coupling of aryl radicals.

Troubleshooting Guides

Issue 1: Low Yield in Direct Bromination
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC/GC-MS, some with higher mass than the product. Over-bromination leading to dibromo-isopropylpyridines.- Reduce the stoichiometry of the brominating agent (e.g., NBS or Br₂).- Lower the reaction temperature to increase selectivity.- Shorten the reaction time and monitor closely by TLC or GC-MS.
Isomeric impurities detected by NMR or GC-MS. Lack of regioselectivity.- Use a bulkier brominating agent to favor substitution at the less sterically hindered 2-position.- Optimize the solvent system; sometimes a change in solvent polarity can influence regioselectivity.- Lowering the reaction temperature is a key strategy to improve regioselectivity.[1]
Significant amount of starting material remains. Incomplete reaction.- Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure the purity and reactivity of the brominating agent.
Issue 2: Low Yield or Failure in Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
Reaction mixture turns dark and tarry. Decomposition of the diazonium salt.- Strictly maintain the temperature between 0-5 °C during diazotization.- Add the sodium nitrite solution slowly to control the exotherm.- Use the diazonium salt solution immediately after preparation.
Presence of a significant amount of 5-isopropylpyridin-2-ol. Reaction of the diazonium salt with water.- Ensure all reagents and solvents are anhydrous where possible after the diazotization step.- Work at the lowest possible temperature during the copper(I) bromide addition.
Reaction stalls, starting material remains. Incomplete diazotization or inactive catalyst.- Test for excess nitrous acid with starch-iodide paper to confirm complete diazotization.- Use freshly prepared or high-quality copper(I) bromide.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-isopropylpyridine via Sandmeyer Reaction (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 2-bromo-5-cyclopropylpyridine and should be optimized for 2-amino-5-isopropylpyridine.

Materials:

  • 2-Amino-5-isopropylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Solid potassium hydroxide (KOH)

Procedure: [3]

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 48% HBr.

  • Cool the flask in an ice-salt bath to 10–20 °C and add 2-amino-5-isopropylpyridine over approximately 10 minutes.

  • While maintaining the temperature at 0 °C or lower, add bromine dropwise. The reaction mixture may thicken.

  • A solution of sodium nitrite in water is then added dropwise over a period of 2 hours, keeping the temperature at 0 °C or lower.

  • After stirring for an additional 30 minutes, a solution of sodium hydroxide in water is added at a rate that keeps the temperature below 20–25 °C.

  • The reaction mixture is then extracted with diethyl ether.

  • The combined ether extracts are dried over solid potassium hydroxide and distilled under reduced pressure to yield 2-Bromo-5-isopropylpyridine.

Protocol 2: General Procedure for Direct Bromination of an Activated Pyridine

This is a general procedure that needs to be optimized for 5-isopropylpyridine.

Materials:

  • 5-isopropylpyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Acetic acid or another suitable solvent

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-isopropylpyridine in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to a desired temperature (e.g., 0-20 °C).

  • Add the brominating agent (NBS or a solution of Br₂ in the same solvent) dropwise with vigorous stirring over a period of time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, pour the reaction mixture into water and neutralize with a sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterSandmeyer ReactionDirect Bromination
Starting Material 2-Amino-5-isopropylpyridine5-isopropylpyridine
Typical Reagents NaNO₂, HBr, CuBrNBS or Br₂, Acid/Solvent
Advantages High regioselectivity.Fewer synthetic steps.
Disadvantages Requires synthesis of the amino precursor; unstable diazonium intermediate.Can produce isomeric and over-brominated byproducts.
Reported Yield (for similar compounds) ~70-90%Highly variable, depends on conditions.

Visualization of Reaction Pathways

SynthesisPathways cluster_sandmeyer Sandmeyer Reaction cluster_direct Direct Bromination A 2-Amino-5-isopropylpyridine B Diazonium Salt A->B NaNO₂, HBr 0-5 °C C 2-Bromo-5-isopropylpyridine B->C CuBr D 5-isopropylpyridin-2-ol B->D H₂O (Side Reaction) E Biaryl Byproducts B->E Radical Coupling (Side Reaction) F 5-isopropylpyridine G 2-Bromo-5-isopropylpyridine F->G Br₂ or NBS H Isomeric Monobromo Products F->H Side Reaction I Dibromo Products G->I Over-bromination

Synthetic pathways for 2-Bromo-5-isopropylpyridine.

TroubleshootingWorkflow start Low Yield or Impure Product synthesis_route Identify Synthesis Route start->synthesis_route direct_brom Direct Bromination Issues synthesis_route->direct_brom Direct Bromination sandmeyer Sandmeyer Reaction Issues synthesis_route->sandmeyer Sandmeyer over_brom Check for Over-bromination (GC-MS, NMR) direct_brom->over_brom diazotization Incomplete Diazotization? sandmeyer->diazotization isomers Check for Isomers (GC-MS, NMR) over_brom->isomers No optimize_direct Optimize Direct Bromination: - Lower Temperature - Adjust Stoichiometry - Change Solvent over_brom->optimize_direct Yes incomplete_direct Incomplete Reaction? isomers->incomplete_direct No isomers->optimize_direct Yes incomplete_direct->optimize_direct Yes purification Review Purification Strategy: - Column Chromatography - Distillation incomplete_direct->purification No decomposition Diazonium Decomposition? diazotization->decomposition No optimize_sandmeyer Optimize Sandmeyer: - Maintain 0-5 °C - Use Fresh CuBr - Immediate Use of Diazonium diazotization->optimize_sandmeyer Yes (Starch-Iodide Test) phenol Check for Phenol Byproduct (GC-MS, NMR) decomposition->phenol No decomposition->optimize_sandmeyer Yes (Tarry Mixture) phenol->optimize_sandmeyer Yes phenol->purification No optimize_direct->purification optimize_sandmeyer->purification end Improved Yield and Purity purification->end

Troubleshooting workflow for the synthesis.

References

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-isopropylpyridine

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successfu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-5-isopropylpyridine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and eluent system for the purification of 2-Bromo-5-isopropylpyridine?

A1: The most common stationary phase for the purification of pyridine derivatives like 2-Bromo-5-isopropylpyridine is silica gel (60 Å, 230-400 mesh).[1][2] A good starting point for the mobile phase is a gradient eluent system of ethyl acetate in hexanes (or petroleum ether).[1][2][3] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[2]

Q2: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

A2: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[4] This is primarily caused by strong interactions between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the silica surface.[4] To mitigate this, you can add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-1%).[4][5] The TEA will preferentially interact with the active silanol sites, leading to improved peak shape.[4]

Q3: I am not recovering my compound from the column. What are the possible reasons?

A3: There are several potential reasons for low or no recovery. First, the compound may be decomposing on the acidic silica gel.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation has occurred.[4] If decomposition is the issue, consider deactivating the silica gel with triethylamine or using a more inert stationary phase like neutral alumina.[6] Another possibility is that the eluent system is not polar enough to elute the compound. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to see if the compound elutes.[7][8] Finally, ensure the crude mixture actually contains the desired product before performing chromatography.

Q4: How can I improve the separation between my product and a close-running impurity?

A4: To improve the separation of compounds with similar Rf values, you can try several strategies. Using a shallower solvent gradient during elution can help resolve the compounds more effectively.[6][9] Alternatively, employing a longer chromatography column provides more surface area for interaction, which can enhance separation.[5] If these methods fail, consider using a higher-efficiency silica gel with a smaller particle size or exploring a different stationary phase, such as alumina or a bonded-phase silica.

Q5: How much crude material can I load onto my column?

A5: Column overloading can lead to poor separation.[4][9] A general guideline for flash column chromatography is to load an amount of crude material that is 1-5% of the total weight of the silica gel used.[9] For example, for a column packed with 50 g of silica gel, you should load between 0.5 g and 2.5 g of crude material. The exact amount will depend on the difficulty of the separation.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the column chromatography purification of 2-Bromo-5-isopropylpyridine. These values should be optimized for your specific crude mixture using TLC analysis.

ParameterRecommended Value / TypeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for pyridine derivatives.[1][2] Can be deactivated with TEA if tailing occurs.[4]
Mobile Phase Hexanes / Ethyl AcetateA gradient elution is recommended, starting with low polarity (e.g., 2% EtOAc) and gradually increasing.[3]
Optimal Rf on TLC 0.2 - 0.3This Rf value in the chosen eluent typically ensures good separation and a reasonable elution time.[2]
Sample Loading 1-5% of silica gel weightOverloading can significantly decrease resolution.[9]
Column Dimensions Varies with scale (e.g., 40-50g silica per 1g crude)A larger column may be needed for difficult separations.[2]
Mobile Phase Additive 0.1 - 1% Triethylamine (TEA)Recommended if significant peak tailing is observed.[4]

Experimental Protocol: Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude 2-Bromo-5-isopropylpyridine.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare several mixtures of ethyl acetate in hexanes (e.g., 2%, 5%, 10%, 20% v/v).

  • Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.

  • Spot the crude mixture on a TLC plate and develop it using the prepared solvent systems to find the optimal eluent that gives the target product an Rf value of 0.2-0.3.[2]

2. Column Packing:

  • Secure a glass chromatography column vertically and ensure the stopcock is closed.[2]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[10]

  • Weigh approximately 50 g of silica gel in a beaker.

  • Prepare a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 2% ethyl acetate in hexanes).[2]

  • Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.[10]

  • Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.[2]

  • Add a final thin layer of sand to the top of the silica bed to prevent disturbance.[2]

3. Sample Loading (Dry Loading Method):

  • Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane.[2]

  • Add 2-3 g of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[2][11]

  • Carefully add this powder to the top of the packed column.[2]

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Begin collecting fractions (e.g., 15-20 mL each) as the solvent starts to elute from the column.[2]

  • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., start with 2% EtOAc, move to 5% EtOAc, then 10% EtOAc).[3]

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.[3]

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent.[2]

Visualizations

Experimental Workflow

G Crude Crude Product TLC TLC Analysis (Determine Eluent) Crude->TLC Pack Pack Silica Gel Column TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Elute with Hexane/ EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for the purification of 2-Bromo-5-isopropylpyridine.

Troubleshooting Guide

G Problem Problem Observed Tailing Peak Tailing / Streaking Problem->Tailing NoElution Compound Not Eluting Problem->NoElution PoorSep Poor Separation Problem->PoorSep Cause1 Cause: Acidic Silica Tailing->Cause1 Cause2 Cause: Eluent too weak NoElution->Cause2 Cause3 Cause: Decomposition NoElution->Cause3 Cause4 Cause: Wrong solvent system PoorSep->Cause4 Cause5 Cause: Column Overload PoorSep->Cause5 Sol1 Solution: Add 0.1-1% TEA to eluent Cause1->Sol1 Sol2 Solution: Increase eluent polarity Cause2->Sol2 Sol3 Solution: Use neutral alumina or deactivated silica Cause3->Sol3 Sol4 Solution: Re-optimize eluent with TLC Cause4->Sol4 Sol5 Solution: Use shallower gradient or a longer column Cause4->Sol5 Sol6 Solution: Reduce sample load (1-5% of silica wt.) Cause5->Sol6

Caption: A logical guide for troubleshooting common chromatography issues.

References

Optimization

Technical Support Center: Recrystallization of 2-Bromo-5-isopropylpyridine

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Bromo-5-isopropylpyridine. Below you will find troubleshooting a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Bromo-5-isopropylpyridine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the purification of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of 2-Bromo-5-isopropylpyridine in a question-and-answer format.

Q1: What is the initial step before attempting the recrystallization of 2-Bromo-5-isopropylpyridine?

A1: Before proceeding with recrystallization, it's essential to determine the physical state of your crude product at room temperature. 2-Bromo-5-isopropylpyridine can exist as a solid, semi-solid, or lump. If your product is an oil, recrystallization is not a suitable purification method. In such cases, consider alternative techniques like distillation or column chromatography.

Q2: How do I choose a suitable solvent for the recrystallization of 2-Bromo-5-isopropylpyridine?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For brominated pyridine derivatives, a mixed solvent system is often effective.[1] This typically involves a more polar solvent in which the compound is soluble, and a less polar "anti-solvent" in which it is less soluble. It is highly recommended to perform small-scale solubility tests with various solvents to find the optimal one for your product. The principle of "like dissolves like" can be a useful guide; given the polar nature of the pyridine ring, polar solvents are often a good starting point.[2][3]

Q3: My 2-Bromo-5-isopropylpyridine is not dissolving, even in the hot solvent. What should I do?

A3: This issue can arise from two main causes: insufficient solvent or an inappropriate solvent choice.

  • Insufficient Solvent: You may not have added enough solvent. Try adding small, incremental portions of the hot solvent to your compound until it just dissolves.[2]

  • Incorrect Solvent: The chosen solvent may not be suitable. If adding more solvent does not lead to dissolution, you will need to test other solvents. Performing small-scale solubility tests with a range of solvents is a crucial step to identify an effective one.[2][3]

Q4: No crystals are forming after the solution has cooled. What has gone wrong?

A4: The absence of crystal formation, a phenomenon known as supersaturation, is a common problem.[4] Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a small crystal of pure 2-Bromo-5-isopropylpyridine, add it to the solution. This "seed" crystal will act as a template for further crystallization.[5]

  • Reducing Solvent Volume: It's possible that too much solvent was used, meaning the solution is not saturated enough for crystals to form.[3][4] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.[6]

Q5: My product has "oiled out" instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the solid material separates from the solution as an oil rather than crystals. This often happens if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the compound.[4] To address this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool more slowly. Insulating the flask can help slow the cooling rate.[4]

Q6: How can I assess the purity of my recrystallized 2-Bromo-5-isopropylpyridine?

A6: The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities will typically broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of the compound.

Quantitative Data

The following table summarizes the estimated solubility of 2-Bromo-5-isopropylpyridine in common laboratory solvents at different temperatures. These values are intended as a guide for solvent selection.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability as Recrystallization Solvent
WaterLowLowPoor (Can be used as an anti-solvent)
EthanolModerateHighGood (May require a co-solvent)
HexanesLowModerateGood (Often used as an anti-solvent)
Ethyl AcetateModerateHighGood
TolueneHighVery HighPoor (Good for initial dissolution)
AcetoneHighVery HighPoor (Good for initial dissolution)

Experimental Protocol: Recrystallization of 2-Bromo-5-isopropylpyridine

This protocol outlines a general procedure for the recrystallization of 2-Bromo-5-isopropylpyridine using a mixed solvent system of ethanol and water.

Materials:

  • Crude 2-Bromo-5-isopropylpyridine

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Bromo-5-isopropylpyridine in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves. If the solid does not fully dissolve, add more ethanol in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble material.

  • Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until it becomes slightly cloudy (this is the cloud point). Add a few more drops of ethanol until the solution becomes clear again. Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.

  • Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath to maximize the formation of crystals.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For optimal drying, the solid can be left overnight.[3] A constant weight measurement can confirm that the solid is fully dry.[3]

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool Successful no_dissolve Compound does not dissolve dissolve->no_dissolve Failure crystals_form Crystals Form? cool->crystals_form collect Collect, wash, and dry crystals crystals_form->collect Yes oiling_out Product 'oils out' crystals_form->oiling_out Oiling Out no_crystals No crystals form crystals_form->no_crystals No add_solvent Add more hot solvent no_dissolve->add_solvent change_solvent Change solvent no_dissolve->change_solvent add_solvent->dissolve reheat Reheat and add more solvent oiling_out->reheat cool_slower Cool more slowly reheat->cool_slower cool_slower->cool scratch Scratch flask no_crystals->scratch seed Add seed crystal scratch->seed reduce_volume Reduce solvent volume seed->reduce_volume reduce_volume->cool

Caption: Troubleshooting workflow for the recrystallization of 2-Bromo-5-isopropylpyridine.

References

Troubleshooting

Technical Support Center: Monitoring 2-Bromo-5-isopropylpyridine Reactions by TLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 2-Bromo-5-isopropylpyridine using Thin-Layer Chromatography (TLC). It is designed f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 2-Bromo-5-isopropylpyridine using Thin-Layer Chromatography (TLC). It is designed for researchers, scientists, and professionals in drug development.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of 2-Bromo-5-isopropylpyridine reactions.

Question Answer
My spots are streaking or tailing. What should I do? Streaking is a common issue with basic compounds like pyridine derivatives due to strong interactions with the acidic silica gel stationary phase.[1] To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.1-2.0% triethylamine or a 1-10% ammonia solution in methanol.[2] This will neutralize the acidic sites on the silica gel, leading to more defined spots.[1] Overloading the sample can also cause streaking, so try spotting a more dilute solution.[2][3][4]
My starting material and product have very similar Rf values. How can I improve separation? If the Rf values are too close to resolve, you need to alter the selectivity of your TLC system. Try changing the solvent system composition. Experiment with solvents of different polarities and functionalities. For instance, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.[5][6] Sometimes, even small adjustments to the solvent ratio can significantly impact separation. Running a 2D TLC can also help to confirm if the spots are indeed different compounds.[7]
I don't see any spots on my TLC plate after development. This could be due to several reasons. First, ensure your compound is UV-active. Aromatic compounds like 2-Bromo-5-isopropylpyridine should be visible under a UV lamp.[8] If not, the sample concentration might be too low; try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2][3] Also, verify that the solvent level in the developing chamber is below the spotting line to prevent the sample from dissolving into the solvent reservoir.[2][3] It is also possible that your compound has evaporated from the plate if it is volatile.[2]
My spots are running with the solvent front (high Rf) or staying at the baseline (low Rf). If your spots are too high on the plate, the eluent is too polar. You should decrease the proportion of the polar solvent in your mobile phase.[2] Conversely, if your spots remain at the baseline, the eluent is not polar enough. In this case, you need to increase the proportion of the polar solvent.[2] A good starting point for many "normal" compounds is a 10-50% ethyl acetate in hexane mixture.[5]
The solvent front is running unevenly. What causes this? An uneven solvent front can lead to inaccurate Rf values.[9] This can be caused by a non-flat bottom in the developing chamber, the TLC plate touching the sides of the chamber, or an unevenly cut plate.[3][9] Ensure the chamber is on a level surface and the plate is placed carefully.
How can I be sure if my starting material is consumed? Use a co-spot.[10] On your TLC plate, have three lanes: one for your starting material, one for the reaction mixture, and a middle lane where you spot both the starting material and the reaction mixture. If the starting material is consumed, you will see the spot for the starting material disappear from the reaction mixture lane.[11]
My compound might be degrading on the silica gel plate. How can I check for this? You can perform a 2D TLC.[7] First, run the plate in one direction. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it is decomposing, new spots will appear below the diagonal.[7] For compounds sensitive to acidic conditions, consider using alumina plates or adding a base to the eluent.[12]

Quantitative Data Summary: Recommended Starting Solvent Systems

Choosing an appropriate solvent system is critical for good separation. The ideal Rf value for a spot is typically between 0.3 and 0.7.[6] For a moderately polar compound like 2-Bromo-5-isopropylpyridine, a good starting point is a mixture of a non-polar and a moderately polar solvent.

Polarity of AnalyteNon-Polar SolventPolar SolventStarting Ratio (v/v)Modifier (if needed)
Non-polar to Moderately PolarHexane or HeptaneEthyl Acetate9:1 to 7:30.1-1% Triethylamine
Moderately PolarDichloromethaneMethanol9.5:0.5 to 9:10.1-1% Triethylamine
PolarEthyl AcetateMethanol9.5:0.5 to 8:20.1-1% Triethylamine

Detailed Experimental Protocol: TLC Monitoring of a Hypothetical Reaction

This protocol outlines the steps for monitoring a reaction where 2-Bromo-5-isopropylpyridine is a starting material.

Objective: To monitor the consumption of 2-Bromo-5-isopropylpyridine and the formation of a product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile phase (e.g., 8:2 Hexane:Ethyl Acetate with 0.5% Triethylamine)

  • Sample of 2-Bromo-5-isopropylpyridine starting material (dissolved in a suitable solvent)

  • Reaction mixture

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • Using a capillary tube, spot the starting material solution on the 'SM' mark.

    • Spot the reaction mixture on the 'Rxn' mark.

    • Spot the starting material and then the reaction mixture on the 'Co' mark. Keep the spots small (1-2 mm in diameter).[9]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to travel up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[13]

  • Analyze the Results: Compare the lanes. The disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new spot (the product) indicates the reaction is progressing. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[10]

Visualization

Troubleshooting Workflow for TLC of 2-Bromo-5-isopropylpyridine Reactions

TLC_Troubleshooting start Start TLC Analysis problem Problem Identified? start->problem streaking Streaking or Tailing Spots problem->streaking Yes poor_separation Poor Separation (Similar Rf) problem->poor_separation Yes no_spots No Spots Visible problem->no_spots Yes extreme_rf Spots at Baseline or Solvent Front problem->extreme_rf Yes end Analysis Complete problem->end No add_base Add Base (e.g., Triethylamine) to Mobile Phase streaking->add_base change_solvent Change Solvent System (Polarity or Composition) poor_separation->change_solvent concentrate_sample Concentrate Sample or Use Staining Method no_spots->concentrate_sample adjust_polarity Adjust Mobile Phase Polarity extreme_rf->adjust_polarity rerun Re-run TLC add_base->rerun change_solvent->rerun concentrate_sample->rerun adjust_polarity->rerun rerun->problem

Caption: A flowchart for troubleshooting common TLC issues.

References

Optimization

Troubleshooting low yields in 2-bromopyridine Suzuki reactions

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-bromopyridine.

Troubleshooting Guide

Low yields in Suzuki coupling reactions with 2-bromopyridine are a common challenge. This guide addresses specific issues you might encounter during your experiments.

Question: My Suzuki reaction with 2-bromopyridine is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields with 2-bromopyridine substrates can stem from several factors, primarily related to the electronic properties of the pyridine ring and its interaction with the palladium catalyst.[1] Here are the most common causes and their solutions:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands sterically shield the palladium catalyst, preventing coordination with the pyridine nitrogen.[1][3]

  • Inefficient Oxidative Addition: The carbon-bromine bond in 2-bromopyridine can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]

    • Solution: Increase the reaction temperature or screen different palladium catalysts and ligands.[1][3] More electron-rich and bulky ligands can facilitate this step.[1] Generally, aryl bromides are more reactive than aryl chlorides.[3]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing your yield.

    • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[4] This is more common with aqueous bases.[3]

      • Solution: Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][5]

    • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[3]

      • Solution: Ensure the reaction is thoroughly degassed to remove oxygen.[1] Maintaining a positive pressure of an inert gas like argon or nitrogen is crucial.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall reaction rate.[1][6]

    • Solution: Screen different bases and solvent systems. The base activates the organoboron species to form a more nucleophilic boronate.[6] The solvent system needs to ensure all reaction components are sufficiently soluble.[7]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

A1: Homocoupling is primarily caused by the presence of oxygen in your reaction mixture.[3] To minimize this side reaction, you must rigorously exclude oxygen by:

  • Thoroughly degassing your solvents: This can be done by methods such as freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[3]

  • Maintaining an inert atmosphere: The reaction should be set up and run under a positive pressure of an inert gas.[3]

Q2: My boronic acid seems to be decomposing. What can I do?

A2: The decomposition of boronic acids, often through protodeboronation, is a common issue.[4] To address this:

  • Use boronic esters or trifluoroborate salts: Pinacol esters and potassium trifluoroborate salts are generally more stable than their corresponding boronic acids and are less prone to decomposition.[1][5]

  • Use anhydrous solvents: Water can facilitate protodeboronation, especially in the presence of a base.[3]

  • Choose the right base: The choice of base can influence the rate of this side reaction.[4]

Q3: My reaction is not going to completion, and I'm left with unreacted starting material. What should I try?

A3: Incomplete conversion can be due to several factors:

  • Insufficient catalyst activity: The catalyst might be deactivated or not active enough for this specific substrate. Consider screening different palladium sources and ligands. For challenging substrates like 2-bromopyridines, bulky, electron-rich ligands are often more effective.[3]

  • Inadequate temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Cautiously increasing the reaction temperature can improve conversion.[3]

  • Insufficient base strength: The base may not be strong enough to effectively promote the transmetalation step. Screening stronger bases might be necessary.[3]

  • Poor solubility: If your starting materials are not fully dissolved, the reaction will be slow. Ensure you are using an appropriate solvent system.[3]

Q4: Which is a better coupling partner for Suzuki reactions: 2-bromopyridine or 2-chloropyridine?

A4: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more favorable. While reactions with 2-chloropyridines are possible, they often require more specialized and highly active catalyst systems.[3]

Q5: Can I run the Suzuki coupling of 2-bromopyridine open to the air?

A5: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[3] For optimal and reproducible results, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]

Data Presentation

Table 1: Comparison of Bases in a Suzuki Reaction of a Bromopyridine Derivative

BaseYield (%)Reference
Potassium Carbonate (K₂CO₃)81[6]
Sodium Carbonate (Na₂CO₃)98*[6]
Potassium Phosphate (K₃PO₄)-Used successfully[6]
Cesium Carbonate (Cs₂CO₃)-Used successfully[6]

*Note: This high yield was reported for a different aryl halide system but demonstrates the effectiveness of Na₂CO₃. Direct comparison of yields should be interpreted with caution as reaction conditions may not be identical.[6]

Table 2: Comparison of Boronic Acids vs. Boronate Esters

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally more reactive, leading to faster reactions.[5]Less reactive, may require longer reaction times.[8]
Stability Prone to decomposition (e.g., protodeboronation).[5]Significantly more stable and easier to handle.[5]
Purity of Starting Material Can be challenging to obtain in high purity.[5]Generally high purity, can be purified by chromatography.[5]
Handling and Storage May require an inert atmosphere and low temperatures.[5]Stable at room temperature and easy to handle.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[2][3]

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine 2-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.1–1.5 eq.), the selected base (2.0–3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yields in 2-Bromopyridine Suzuki Reactions start Low Yield Observed catalyst Catalyst-Related Issues start->catalyst substrate Substrate-Related Issues start->substrate conditions Reaction Condition Issues start->conditions catalyst_inhibition Pyridine Inhibition? catalyst->catalyst_inhibition catalyst_activity Low Catalyst Activity? catalyst->catalyst_activity protodeboronation Protodeboronation? substrate->protodeboronation homocoupling Homocoupling? substrate->homocoupling temp Temperature Too Low? conditions->temp base_solvent Suboptimal Base/Solvent? conditions->base_solvent solution_ligand Use Bulky Ligand (e.g., SPhos, XPhos) catalyst_inhibition->solution_ligand solution_catalyst_screen Screen Catalysts & Ligands catalyst_activity->solution_catalyst_screen solution_boron Use Boronate Ester or Trifluoroborate protodeboronation->solution_boron solution_degas Thoroughly Degas Reaction Mixture homocoupling->solution_degas solution_temp Increase Temperature temp->solution_temp solution_screen Screen Bases & Solvent Systems base_solvent->solution_screen Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex R1-Pd(II)L_n-X pd0->pd_complex oxidative_addition Oxidative Addition pd_r1_r2 R1-Pd(II)L_n-R2 pd_complex->pd_r1_r2 transmetalation Transmetalation pd_r1_r2->pd0 product R1-R2 (Product) pd_r1_r2->product reductive_elimination Reductive Elimination r1x R1-X (2-Bromopyridine) r2by2 R2-B(OR)2 (Boronic Ester) base Base

References

Troubleshooting

Impact of base selection on 2-Bromo-5-isopropylpyridine reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-isopro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Bromo-5-isopropylpyridine. The selection of an appropriate base is critical and can significantly impact reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 2-Bromo-5-isopropylpyridine, and how does the choice of base influence them?

A1: 2-Bromo-5-isopropylpyridine is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The base plays a crucial role in the catalytic cycles of these reactions.

  • Suzuki-Miyaura Coupling: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid or ester to the palladium catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can affect the reaction rate and yield.

  • Buchwald-Hartwig Amination: In this reaction, the base is required to deprotonate the amine, allowing it to bind to the palladium catalyst. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used to achieve faster reaction rates.[1][2] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are recommended, which may require higher temperatures or longer reaction times.[2]

Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling of 2-Bromo-5-isopropylpyridine. Could the base be the issue?

A2: Yes, the base is a critical parameter. If you are experiencing low or no conversion, consider the following troubleshooting steps related to the base:

  • Base Strength: Ensure the base is strong enough to facilitate transmetalation. While K₂CO₃ is common, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes improve yields. Some reports suggest that potassium tert-butoxide (KOtBu) can also be effective.[3]

  • Base Activation/Quality: Ensure your base is of high quality and anhydrous if the reaction conditions require it. For instance, anhydrous K₃PO₄ may require a small amount of water to be effective.[4] Grinding the base to a fine powder can also improve reproducibility.[4]

  • Solubility: The solubility of the base in the reaction solvent is important. If the base is not sufficiently soluble, the reaction may be slow or stall. Consider changing the solvent system (e.g., using a combination of an organic solvent and water) to improve the solubility of the inorganic base.

Q3: My Buchwald-Hartwig amination of 2-Bromo-5-isopropylpyridine is giving me a significant amount of hydrodehalogenation byproduct. How can I minimize this?

A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] The choice of base can influence this side reaction.

  • Weaker Base: Strong bases like NaOtBu can sometimes promote hydrodehalogenation.[2] Consider switching to a weaker or less sterically hindered base, such as Cs₂CO₃ or K₃PO₄.[2]

  • Lower Temperature: Higher reaction temperatures can also favor side reactions.[2] Try running the reaction at a lower temperature, although this may require a longer reaction time.

  • Ligand Screening: The phosphine ligand used can also play a role in promoting or suppressing hydrodehalogenation.[2] Screening different ligands in combination with various bases may be necessary to identify the optimal conditions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. Consider using a pre-catalyst.
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or KOtBu. Ensure the base is finely powdered and anhydrous if necessary.
Poor Reagent Solubility Try alternative solvent systems, such as dioxane/water or toluene/water, to improve the solubility of the base and other reagents.[3][5]
Protodeboronation of Boronic Acid This is a common issue with heteroaryl boronic acids.[6] Using a milder base or anhydrous conditions might help.
Issue 2: Failed Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Base-Sensitive Substrate If your amine or other functional groups are sensitive to strong bases like NaOtBu, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[2]
Insufficient Base Strength For less reactive amines, a stronger base may be necessary. Ensure the base is sufficiently strong to deprotonate the amine.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen.[2] Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.
Inappropriate Ligand The choice of phosphine ligand is crucial. Consider screening different ligands, as their electronic and steric properties can significantly impact the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Materials:

    • 2-Bromo-5-isopropylpyridine (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-isopropylpyridine, the arylboronic acid, the base, and the palladium catalyst.[7]

    • Add the degassed solvent(s) via syringe.[7]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7]

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Materials:

    • 2-Bromo-5-isopropylpyridine (1.0 eq)

    • Amine (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

    • Phosphine ligand (e.g., BINAP, 0.04 eq)

    • Base (e.g., NaOtBu, 1.4 eq)

    • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand.

    • Add the 2-Bromo-5-isopropylpyridine, amine, and base.

    • Add the anhydrous, deoxygenated solvent.

    • Heat the mixture under an inert atmosphere at 80-110 °C.[1]

    • Monitor the reaction progress.

    • Upon completion, cool the mixture and quench with water.

    • Extract the product with an organic solvent and purify by chromatography.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product Base Base (e.g., K2CO3) Base->Transmetalation Facilitates ArX 2-Bromo-5-isopropylpyridine ArX->OxAdd ArB Ar'B(OR)2 ArB->Transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald_Hartwig_Workflow start Start: Low/No Product Yield check_catalyst Is the catalyst active and handled under inert conditions? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes use_precatalyst Use a pre-catalyst or fresh reagents. check_catalyst->use_precatalyst No check_reagents Are reagents and solvents pure and anhydrous? check_temp->check_reagents Yes increase_temp Increase temperature incrementally. check_temp->increase_temp No side_reactions Significant side reactions observed? check_reagents->side_reactions Yes purify_reagents Use anhydrous, degassed solvents and pure reagents. check_reagents->purify_reagents No screen_bases Screen weaker or less hindered bases (e.g., Cs2CO3). side_reactions->screen_bases Yes success Success: Improved Yield side_reactions->success No use_precatalyst->check_catalyst increase_temp->check_temp purify_reagents->check_reagents screen_ligands Screen different phosphine ligands. screen_bases->screen_ligands screen_ligands->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

Optimization

Technical Support Center: Solvent Effects in Cross-Coupling of 2-Bromo-5-isopropylpyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects in the cross-coupling of 2-Bromo-5-isopropylpyridine. The content is ta...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects in the cross-coupling of 2-Bromo-5-isopropylpyridine. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura coupling of 2-Bromo-5-isopropylpyridine with an arylboronic acid is resulting in a low yield. What are the likely solvent-related causes and how can I address them?

  • Answer: Low yields in Suzuki-Miyaura couplings involving 2-bromopyridines are a common challenge. The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen atom are key factors.[1] Here’s how your solvent choice might be contributing and how to troubleshoot:

    • Inadequate Solubility: One or more of your reactants (2-Bromo-5-isopropylpyridine, boronic acid, or base) may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction.

      • Solution: For many Suzuki couplings of bromopyridines, a biphasic solvent system is effective. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water (e.g., in a 4:1 or 5:1 ratio) can dissolve both the organic components and the inorganic base (like K₃PO₄ or K₂CO₃).[2] For particularly stubborn solubility issues, a polar aprotic solvent like DMF can be beneficial.[3]

    • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.[1]

      • Solution: While this is primarily addressed by ligand choice (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos), the solvent can play a secondary role. In some cases, a less coordinating solvent might be advantageous.

    • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often exacerbated by the presence of water, especially with certain bases.[3]

      • Solution: Ensure your organic solvent is anhydrous if you are not intentionally using an aqueous system. If using an aqueous mixture, consider switching to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1]

Issue 2: Significant Side Product Formation in Heck Coupling

  • Question: I am observing significant homocoupling of my alkene and/or debromination of 2-Bromo-5-isopropylpyridine in my Heck reaction. How can I minimize these side reactions through solvent selection?

  • Answer: Side product formation in Heck couplings can often be mitigated by optimizing the solvent and other reaction conditions.

    • Homocoupling: This is often promoted by the presence of oxygen.

      • Solution: Thoroughly degas your solvent before use. Common methods include sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[3]

    • Debromination (Hydrodehalogenation): This can occur if the desired cross-coupling is slow.

      • Solution: The choice of solvent can influence the reaction rate. For Heck reactions, polar aprotic solvents like DMF or acetonitrile are commonly used and can lead to faster reaction rates, potentially outcompeting the debromination pathway.[4][5]

Issue 3: Poor Performance of Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination of 2-Bromo-5-isopropylpyridine is sluggish and gives low conversion. How can the solvent be optimized?

  • Answer: The Buchwald-Hartwig amination is sensitive to the choice of solvent, which affects both catalyst activity and solubility.

    • Poor Solubility: The amine, aryl halide, or base may have limited solubility.

      • Solution: Toluene and 1,4-dioxane are the most commonly employed and effective solvents for this reaction.[6][7] They generally provide good solubility for a wide range of substrates and are compatible with the commonly used palladium catalysts and bulky phosphine ligands.

    • Catalyst Performance: The solvent can influence the stability and activity of the catalytic species.

      • Solution: While toluene and dioxane are excellent starting points, for more challenging couplings, other solvents can be screened. It is crucial to use anhydrous solvents, as water can negatively impact the reaction.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the best all-around solvent for Suzuki-Miyaura coupling of 2-Bromo-5-isopropylpyridine?

    • A1: There is no single "best" solvent, as the optimal choice depends on the specific coupling partners and base used. However, a mixture of 1,4-dioxane and water (typically 4:1 v/v) is a robust starting point that often provides good results by dissolving both the organic reagents and the inorganic base. Toluene with an aqueous base is another excellent option.[2][8]

  • Q2: Can I perform the cross-coupling of 2-Bromo-5-isopropylpyridine in a "green" solvent?

    • A2: Yes, there is a growing interest in using more environmentally friendly solvents. For Suzuki couplings, solvents like 2-MeTHF (2-methyltetrahydrofuran), which is derived from renewable resources, can often replace THF and dioxane with comparable or even improved performance. For some Heck reactions, conducting the reaction in water is also possible.[9]

  • Q3: Why is degassing the solvent so critical for these cross-coupling reactions?

    • A3: Oxygen can deactivate the active Pd(0) catalyst through oxidation, leading to lower yields and stalled reactions. It can also promote undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions.[3] Therefore, it is essential to use properly degassed solvents and maintain an inert atmosphere (nitrogen or argon) throughout the experiment.[8]

  • Q4: Does the presence of the isopropyl group on the pyridine ring affect solvent choice?

    • A4: The isopropyl group increases the lipophilicity of the starting material, which may improve its solubility in less polar organic solvents like toluene or THF compared to unsubstituted 2-bromopyridine. However, the fundamental electronic properties of the 2-bromopyridine core, which dictate the general solvent requirements for successful coupling, remain the primary consideration.

Data Presentation

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of 2-Bromopyridines

EntrySolvent System (v/v)BaseTypical Yield (%)Notes
11,4-Dioxane / H₂O (4:1)K₃PO₄High to ExcellentA common and effective system for dissolving both organic and inorganic reagents.[10]
2Toluene / H₂OK₂CO₃Moderate to HighGood for reactions with bulky ligands; toluene is less coordinating than THF or dioxane.[3]
3THF / H₂OK₃PO₄High to ExcellentTHF is a good solvent for many organic substrates.[11]
4DMFNa₂CO₃Moderate to HighUseful when starting material solubility is a major issue.[3]

Yields are representative and can vary significantly based on the specific boronic acid, catalyst, ligand, and temperature used.

Table 2: Common Solvents for Heck and Buchwald-Hartwig Reactions of 2-Bromopyridines

ReactionRecommended SolventsBaseNotes
Heck Coupling DMF, AcetonitrileEt₃NPolar aprotic solvents are generally preferred.[4][5]
Buchwald-Hartwig Toluene, 1,4-DioxaneNaOt-Bu, Cs₂CO₃Anhydrous conditions are crucial for success.[6][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-5-isopropylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling

  • Reaction Setup: In a sealable reaction tube, combine 2-Bromo-5-isopropylpyridine (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed DMF or acetonitrile via syringe.

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir for 10-15 minutes to pre-form the catalyst. Then, add 2-Bromo-5-isopropylpyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Prepare Reagents & Solvents dry_glassware Oven-Dry Glassware add_solids Add Reactants, Catalyst, Ligand, & Base dry_glassware->add_solids inert_atm Establish Inert Atmosphere (N₂ or Ar) add_solids->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir quench Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify final_product Characterize Final Product purify->final_product Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Py-R)Br pd0->pd2_complex Oxidative Addition transmetalation_complex L₂Pd(II)(Py-R)(Ar) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product (Py-R)-Ar transmetalation_complex->product reagent1->pd2_complex reagent2->transmetalation_complex Troubleshooting_Logic start Low or No Yield in Cross-Coupling Reaction check_solubility Are all reagents soluble in the chosen solvent? start->check_solubility change_solvent Switch to a more appropriate solvent system (e.g., biphasic, more polar, or less coordinating). check_solubility->change_solvent No check_degassing Was the solvent thoroughly degassed? check_solubility->check_degassing Yes success Improved Yield change_solvent->success improve_degassing Improve degassing procedure (e.g., freeze-pump-thaw) and ensure inert atmosphere. check_degassing->improve_degassing No check_catalyst Is catalyst inhibition by the pyridine nitrogen likely? check_degassing->check_catalyst Yes improve_degassing->success optimize_ligand Use a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos). check_catalyst->optimize_ligand Yes check_catalyst->success No optimize_ligand->success

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of 2-Bromo-5-isopropylpyridine

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-bromo-5-isopropylpyridine, tailored for researchers, scientists, and professionals in drug development. It offers a comparative perspective by cont...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-bromo-5-isopropylpyridine, tailored for researchers, scientists, and professionals in drug development. It offers a comparative perspective by contrasting its spectral features with those of related pyridine derivatives, supported by detailed experimental protocols and data visualizations.

Introduction

2-Bromo-5-isopropylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such organic molecules. This guide focuses on the interpretation of the proton (¹H) NMR spectrum of 2-bromo-5-isopropylpyridine, providing predicted data and comparing it with the experimentally determined spectra of analogous compounds to highlight the influence of its specific substitution pattern.

Predicted ¹H NMR Data for 2-Bromo-5-isopropylpyridine

Due to the limited availability of public experimental spectra for 2-bromo-5-isopropylpyridine, the following data is a prediction based on established substituent effects on the pyridine ring and typical values for alkyl groups.

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-isopropylpyridine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~8.35d1H~2.4
H-4~7.60dd1H~8.2, 2.4
H-3~7.45d1H~8.2
CH (isopropyl)~3.00sept1H~6.9
CH₃ (isopropyl)~1.25d6H~6.9

Note: Data is predicted and should be confirmed by experimental analysis.

Comparative ¹H NMR Data

To understand the spectral characteristics of 2-bromo-5-isopropylpyridine, it is insightful to compare its predicted data with the experimental data of structurally related compounds: 2-bromopyridine and 5-ethyl-2-methylpyridine.[1] This comparison illustrates the electronic effects of the bromo and isopropyl substituents on the chemical shifts of the pyridine ring protons.

Table 2: Comparative ¹H NMR Data of Pyridine Derivatives

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromopyridine [1]H-68.30-8.40m-
H-37.55-7.50m-
H-57.46-7.44m-
H-47.26-7.21m-
5-Ethyl-2-methylpyridine [1]H-68.32d2.1
H-47.38dd7.9, 2.1
H-37.05d7.9
CH₂ (ethyl)2.58q7.6
CH₃ (methyl on ring)2.50s-
CH₃ (ethyl)1.21t7.6

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of 2-bromo-5-isopropylpyridine is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-5-isopropylpyridine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2]

  • Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.[3]

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Spectral Width: A spectral width of 0-12 ppm is appropriate for most organic molecules.[2]

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0 ppm.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of 2-bromo-5-isopropylpyridine with proton assignments and the general workflow for its ¹H NMR analysis.

molecular_structure cluster_pyridine 2-Bromo-5-isopropylpyridine mol H6 H-6 H4 H-4 H3 H-3 CH CH CH3 CH₃ CH3_2 CH₃

Caption: Structure of 2-Bromo-5-isopropylpyridine with proton assignments.

nmr_workflow ¹H NMR Analysis Workflow sample Sample Preparation (Dissolve in CDCl₃) instrument NMR Spectrometer (e.g., 400 MHz) sample->instrument Insert Sample acquisition Data Acquisition (FID Signal) instrument->acquisition Acquire Data processing Data Processing (Fourier Transform, Phasing, etc.) acquisition->processing Process Raw Data analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis Interpret Spectrum structure Structure Elucidation/Confirmation analysis->structure Correlate Data to Structure

Caption: General workflow for ¹H NMR analysis.

References

Comparative

Comparative 13C NMR Analysis of 2-Bromo-5-isopropylpyridine and Structural Analogues

This guide provides a comparative analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-isopropylpyridine against experimentally determined data for structurally related pyridine derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-isopropylpyridine against experimentally determined data for structurally related pyridine derivatives. This information is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of novel substituted pyridines. The inclusion of detailed experimental protocols and data visualization aims to facilitate a deeper understanding of the spectroscopic features of these compounds.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for several pyridine derivatives that serve as analogues for estimating the chemical shifts of 2-Bromo-5-isopropylpyridine. All chemical shifts (δ) are reported in parts per million (ppm). The numbering of the carbon atoms in the pyridine ring follows standard IUPAC nomenclature.

CompoundC2C3C4C5C6Other CarbonsSolvent
2-Bromopyridine [1]142.4128.4138.6122.8150.3-CDCl₃
2-Chloropyridine ------CDCl₃
3-Ethylpyridine 149.6136.3123.0136.0148.7CH₂: 25.8, CH₃: 15.6CDCl₃
2-Bromo-5-methylpyridine -------
2-Chloro-5-trifluoromethylpyridine -----CF₃: (q)-
2-Bromo-5-isopropylpyridine (Predicted) ~143~129~139~135~150CH: ~34, CH₃: ~24CDCl₃

Note: Predicted values for 2-Bromo-5-isopropylpyridine are estimated based on the additive effects of the bromo and isopropyl substituents observed in the analogue compounds. Actual experimental values may vary.

Experimental Protocol: 13C NMR Spectroscopy

The following is a general protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule.

1. Sample Preparation:

  • Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard pulse sequence for proton-decoupled 13C NMR is used.[3]

  • The spectral width is set to encompass the expected range of 13C chemical shifts (typically 0-220 ppm for organic compounds).

  • The receiver gain is optimized to maximize the signal-to-noise ratio without causing receiver overload.

  • The number of scans (NS) is chosen based on the sample concentration; for a dilute sample, more scans are required to achieve an adequate signal-to-noise ratio.[4]

  • A relaxation delay (D1) of 1-2 seconds is commonly used for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[3][5]

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[2]

  • Peak picking is performed to identify the chemical shift of each resonance.

Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms in 2-Bromo-5-isopropylpyridine and their expected regions in the 13C NMR spectrum. The chemical shift values are influenced by the electronic effects of the bromine and isopropyl substituents on the pyridine ring.

Caption: Predicted 13C NMR assignments for 2-Bromo-5-isopropylpyridine.

References

Validation

A Comparative Purity Analysis of 2-Bromo-5-isopropylpyridine by GC-MS

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcomes of chemical reactions, biological assays, and the overa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcomes of chemical reactions, biological assays, and the overall quality of the final product. This guide provides a comparative analysis of the purity of 2-Bromo-5-isopropylpyridine from different sources using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique for separating and identifying volatile and semi-volatile compounds.[1][2]

The following sections present hypothetical experimental data comparing the purity of 2-Bromo-5-isopropylpyridine from two different commercial suppliers and one in-house synthesized batch. A detailed experimental protocol for the GC-MS analysis is also provided, along with a workflow diagram.

Data Presentation

The purity of 2-Bromo-5-isopropylpyridine from three different sources was evaluated. The primary impurities detected are likely isomers or related compounds that can arise during synthesis.[3] The quantitative data are summarized in the table below.

Table 1: Comparative GC-MS Purity Analysis of 2-Bromo-5-isopropylpyridine

CompoundRetention Time (min)Supplier A (% Area)Supplier B (% Area)In-house Synthesized (% Area)
2-Bromo-3-isopropylpyridine10.850.851.202.15
2-Bromo-5-isopropylpyridine 11.20 98.50 97.60 95.20
2,5-Dibromopyridine12.100.400.851.50
Unidentified Impurity 19.750.150.200.80
Unidentified Impurity 211.900.100.150.35
Total Purity 98.50 97.60 95.20

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this comparative analysis, Supplier A provides 2-Bromo-5-isopropylpyridine with the highest purity, followed by Supplier B. The in-house synthesized batch shows a lower purity, with a higher percentage of isomers and by-products, which is not uncommon for laboratory-scale synthesis without extensive purification. Commercially available 2-Bromo-5-isopropylpyridine typically has a stated purity of around 95-97%.[3][4]

Experimental Protocol

The following is a detailed methodology for the GC-MS analysis of 2-Bromo-5-isopropylpyridine purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Bromo-5-isopropylpyridine sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane column, is suitable for the separation of aromatic compounds.[1][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of 2-Bromo-5-isopropylpyridine is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.

  • Impurities are identified by their mass spectra and retention times, and their relative abundance is calculated based on their peak areas in the TIC.

Mandatory Visualization

The following diagram illustrates the workflow for the GC-MS analysis of 2-Bromo-5-isopropylpyridine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample into GC filter->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Components (Mass Spectra) integrate->identify quantify Quantify Purity & Impurities identify->quantify report Final Purity Report quantify->report

Caption: Workflow for GC-MS Purity Analysis.

This guide provides a framework for the comparative GC-MS analysis of 2-Bromo-5-isopropylpyridine. For rigorous quality control, it is recommended to use certified reference standards for the identification and quantification of impurities. The application of a standardized analytical method is crucial for ensuring the consistency and reliability of results in research and development.

References

Comparative

Comparative Guide to HPLC and Gas Chromatography Methods for the Analysis of 2-Bromo-5-isopropylpyridine

For researchers, scientists, and professionals in drug development, the purity and quantification of intermediates like 2-Bromo-5-isopropylpyridine are critical for ensuring the quality and consistency of active pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and quantification of intermediates like 2-Bromo-5-isopropylpyridine are critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2-Bromo-5-isopropylpyridine, supported by detailed experimental protocols and comparative performance data.

Method Comparison

The choice between HPLC and GC for the analysis of 2-Bromo-5-isopropylpyridine depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, required sensitivity, and the specific analytical goal (e.g., purity assessment, quantification).

  • High-Performance Liquid Chromatography (HPLC): This technique is well-suited for non-volatile and thermally labile compounds. For 2-Bromo-5-isopropylpyridine, a reverse-phase HPLC method offers excellent resolution and reproducibility.

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. Given that 2-Bromo-5-isopropylpyridine is a semi-volatile compound, GC can be a viable, and often faster, alternative. Coupling with a mass spectrometer (MS) provides definitive identification.

The following table summarizes the key performance metrics for hypothetical, yet typical, HPLC and GC methods for the analysis of 2-Bromo-5-isopropylpyridine and a potential process impurity, 2,5-dibromopyridine.

Performance MetricHPLC MethodGas Chromatography (GC-MS) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection.
Retention Time (2-Bromo-5-isopropylpyridine) ~ 8.5 min~ 10.2 min
Retention Time (Impurity: 2,5-dibromopyridine) ~ 7.2 min~ 9.5 min
Resolution (between analyte and impurity) > 2.0> 2.5
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Precision (% RSD for peak area) < 1.5%< 2.0%
Experimental Protocols

Below are detailed protocols for the HPLC and GC-MS methods.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative analysis of 2-Bromo-5-isopropylpyridine and the separation from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the 2-Bromo-5-isopropylpyridine sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the identification and quantification of 2-Bromo-5-isopropylpyridine and volatile impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-300.

Sample Preparation:

  • Accurately weigh and dissolve the 2-Bromo-5-isopropylpyridine sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 0.1 mg/mL.

  • Vortex the solution to ensure homogeneity.

Analytical Workflow

The general workflow for both HPLC and GC analysis follows a standardized process from sample preparation to data interpretation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (HPLC) dissolution->filtration injection Injection into Chromatograph filtration->injection separation Separation on Column injection->separation detection Detection (UV or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Assessment integration->quantification

Validation

Reactivity Face-Off: 2-Bromo- vs. 2-Chloro-5-isopropylpyridine in Synthetic Transformations

A Comparative Guide for Researchers in Drug Discovery and Development In the realm of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the realm of pharmaceutical and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated pyridines are indispensable intermediates, prized for their versatility in a multitude of cross-coupling and substitution reactions. This guide presents an objective comparison of the reactivity of two closely related and commercially available building blocks: 2-bromo-5-isopropylpyridine and 2-chloro-5-isopropylpyridine. The focus is a detailed examination of their performance in key synthetic transformations, supported by established chemical principles and illustrative experimental data from analogous systems.

General Principles of Reactivity: C-Br vs. C-Cl

The primary determinant of reactivity for these 2-halopyridines lies in the nature of the carbon-halogen bond. Two major classes of reactions are central to their synthetic utility: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energy of the C-X bond; the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond.[2] Consequently, 2-bromo-5-isopropylpyridine is anticipated to be more reactive than its chloro-analogue in these transformations, often necessitating milder reaction conditions and lower catalyst loadings.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. In this case, the electronegativity of the halogen is a key factor, with the reactivity trend often being F > Cl > Br > I. The more electronegative chlorine atom is better able to stabilize the negative charge that develops in the transition state leading to the Meisenheimer complex. Therefore, 2-chloro-5-isopropylpyridine is generally expected to be more reactive than 2-bromo-5-isopropylpyridine in SNAr reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. Given the weaker C-Br bond, 2-bromo-5-isopropylpyridine is expected to exhibit significantly higher reactivity than its chloro counterpart. This translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo derivative.

Feature2-Bromo-5-isopropylpyridine2-Chloro-5-isopropylpyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos
Typical Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄
Typical Temperature 80-100 °C100-120 °C

Data is illustrative and based on general principles for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive. The coupling of 2-chloropyridines often requires more specialized and electron-rich phosphine ligands to achieve comparable yields.[3]

Feature2-Bromo-5-isopropylpyridine2-Chloro-5-isopropylpyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂/XPhos, Pd(PEPPSI)-IPr
Typical Ligand BINAP, dppfXPhos, SPhos
Typical Base NaOtBu, K₂CO₃NaOtBu, Cs₂CO₃
Typical Temperature 80-110 °C100-130 °C

Data is illustrative and based on general principles for similar substrates.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction, allowing for more facile coupling under milder conditions.

Feature2-Bromo-5-isopropylpyridine2-Chloro-5-isopropylpyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄/CuIPdCl₂(PPh₃)₂/CuI
Typical Base Et₃N, i-Pr₂NEtEt₃N, K₂CO₃
Typical Temperature Room Temperature to 80 °C60-100 °C

Data is illustrative and based on general principles for similar substrates.

Experimental Protocols

The following are detailed, generalizable protocols for the key cross-coupling reactions discussed.

Suzuki-Miyaura Coupling of a 2-Halopyridine

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[2]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times.[2]

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.[2]

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C for a chloropyridine) and stir the reaction mixture vigorously for 12-24 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Buchwald-Hartwig Amination of a 2-Halopyridine

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%) (for bromopyridines) or a more electron-rich ligand like XPhos for chloropyridines.

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-halopyridine, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand.[4]

  • Evacuate and backfill the tube with an inert gas three times.[4]

  • Add anhydrous toluene via syringe, followed by the amine.[4]

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling of a 2-Halopyridine

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine, Pd(PPh₃)₄, and CuI.[1]

  • Add anhydrous solvent (e.g., THF) and triethylamine.[1]

  • Add the terminal alkyne to the reaction mixture via syringe.[1]

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C for a bromopyridine) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizing Reaction Workflows and Reactivity Principles

To further clarify the processes and concepts discussed, the following diagrams have been generated.

Cross_Coupling_Workflow cluster_setup Setup Reaction Setup Execution Reaction Execution Setup->Execution Workup Work-up & Purification Execution->Workup Product Final Product Workup->Product ArylHalide Aryl Halide (2-Halo-5-isopropylpyridine) CouplingPartner Coupling Partner (Boronic Acid, Amine, etc.) CatalystSystem Catalyst System (Pd Source + Ligand) BaseSolvent Base & Solvent

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Reactivity_Factors Reactivity Relative Reactivity in Pd Cross-Coupling BondStrength C-X Bond Strength OxidativeAddition Rate of Oxidative Addition BondStrength->OxidativeAddition determines OxidativeAddition->Reactivity governs Halogen Halogen (X) Halogen->BondStrength influences Bromo 2-Bromo-5-isopropylpyridine (Weaker C-Br Bond) Bromo->BondStrength Chloro 2-Chloro-5-isopropylpyridine (Stronger C-Cl Bond) Chloro->BondStrength

References

Comparative

A Comparative Guide to Alternative Reagents for 2-Bromo-5-isopropylpyridine in Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that influences the efficiency, cost-effectiveness, and environmental impact of a synthetic r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. 2-Bromo-5-isopropylpyridine is a valuable building block in the synthesis of complex molecules, particularly in the construction of biaryl structures through cross-coupling reactions. However, a variety of alternative reagents can be employed to achieve similar synthetic outcomes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for a given synthetic challenge.

Key Alternatives to 2-Bromo-5-isopropylpyridine

The primary alternatives to 2-Bromo-5-isopropylpyridine in cross-coupling reactions fall into three main categories:

  • Other Halogenated Pyridines: The most direct alternative is 2-chloro-5-isopropylpyridine. The difference in the halogen atom significantly impacts reactivity in cross-coupling reactions.

  • Organoboron Reagents: 5-isopropylpyridine-2-boronic acid and its esters (e.g., pinacol ester) are widely used in Suzuki-Miyaura coupling reactions.

  • Organometallic Reagents: Grignard (organomagnesium) and organozinc reagents derived from 5-isopropylpyridine offer alternative pathways through Kumada and Negishi couplings, respectively.

Performance Comparison in Cross-Coupling Reactions

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-isopropylpyridine 2-Methoxyphenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O10012~85-95[1]
2-Chloro-5-isopropylpyridine 2-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (2 mol% Pd)K₃PO₄1,4-Dioxane10018~70-85[2]
5-Isopropylpyridine-2-boronic acid pinacol ester 2-BromoanisolePd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O8012~90[3]

Note: The yields presented are based on analogous transformations and serve as a general guide. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalizable and can be adapted for specific substrates with appropriate optimization.

Protocol 1: Suzuki-Miyaura Coupling of 2-Halopyridines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid.

Materials:

  • 2-Halopyridine (e.g., 2-Bromo-5-isopropylpyridine or 2-Chloro-5-isopropylpyridine) (1.0 mmol)

  • Arylboronic acid (e.g., 2-Methoxyphenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide, Pd₂(dba)₃/SPhos for chloride) (2 mol%)

  • Base (e.g., K₂CO₃ for bromide, K₃PO₄ for chloride) (2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 4:1 for bromide, 1,4-Dioxane for chloride) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (80-100 °C) and stir for the specified time (12-18 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][2]

Protocol 2: Negishi Coupling of 2-Bromopyridine

This protocol outlines a general procedure for the Negishi coupling of a 2-bromopyridine with an organozinc reagent.

Materials:

  • Aryl halide (for organozinc preparation, e.g., 2-bromoanisole) (1.0 mmol)

  • n-Butyllithium (1.0 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.0 mmol)

  • 2-Bromo-5-isopropylpyridine (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Anhydrous THF

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a solution of the aryl halide in anhydrous THF at -78 °C, add n-butyllithium dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction:

    • To the freshly prepared organozinc reagent, add the 2-Bromo-5-isopropylpyridine and the palladium catalyst.

    • Heat the reaction mixture to reflux and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by flash column chromatography.[4][5]

Protocol 3: Kumada Coupling of 2-Bromopyridine

This protocol provides a general method for the Kumada coupling of a 2-bromopyridine with a Grignard reagent.

Materials:

  • 2-Bromo-5-isopropylpyridine (1.0 mmol)

  • Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide) (1.2 mmol)

  • Nickel or Palladium catalyst (e.g., Ni(dppp)Cl₂ or Pd(dppf)Cl₂) (2-5 mol%)

  • Anhydrous THF or diethyl ether

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst and anhydrous solvent.

  • Add the 2-Bromo-5-isopropylpyridine to the flask.

  • Slowly add the Grignard reagent to the reaction mixture at 0 °C or room temperature.

  • Stir the reaction mixture for 1-12 hours, monitoring the progress by TLC or GC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by flash column chromatography.[6][7][8]

Visualization of Synthetic Pathways and Decision Making

The following diagrams, generated using Graphviz, visualize the comparative synthetic workflows and a logical framework for reagent selection.

cluster_start Starting Materials cluster_reaction Cross-Coupling Reactions cluster_product Product 2-Bromo-5-isopropylpyridine 2-Bromo-5-isopropylpyridine Suzuki_Br Suzuki-Miyaura (Pd(PPh3)4, K2CO3) 2-Bromo-5-isopropylpyridine->Suzuki_Br 2-Chloro-5-isopropylpyridine 2-Chloro-5-isopropylpyridine Suzuki_Cl Suzuki-Miyaura (Pd2(dba)3/SPhos, K3PO4) 2-Chloro-5-isopropylpyridine->Suzuki_Cl 5-Isopropylpyridine-2-boronic_acid_ester 5-Isopropylpyridine-2-boronic_acid_ester Suzuki_B Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) 5-Isopropylpyridine-2-boronic_acid_ester->Suzuki_B 2-Bromo-5-isopropylpyridine_Grignard 2-Bromo-5-isopropylpyridine (for Grignard/Negishi) Kumada Kumada (Ni(dppp)Cl2) 2-Bromo-5-isopropylpyridine_Grignard->Kumada Negishi Negishi (Pd(PPh3)4) 2-Bromo-5-isopropylpyridine_Grignard->Negishi Product 5-Isopropyl-2-arylpyridine Suzuki_Br->Product Suzuki_Cl->Product Suzuki_B->Product Kumada->Product Negishi->Product

Caption: Comparative synthetic routes to 5-isopropyl-2-arylpyridine.

start Start: Need to synthesize a 5-isopropyl-2-arylpyridine q_cost Is cost the primary concern? start->q_cost q_yield Is maximizing yield critical? q_cost->q_yield No reagent_chloro Consider 2-Chloro-5-isopropylpyridine (lower cost, may require more forceful conditions) q_cost->reagent_chloro Yes q_fg Are sensitive functional groups present? q_yield->q_fg No reagent_boronic Use 5-Isopropylpyridine-2-boronic acid ester (often high yielding, good functional group tolerance) q_yield->reagent_boronic Yes q_safety Are there stringent safety constraints? q_fg->q_safety No q_fg->reagent_boronic Yes reagent_bromo Use 2-Bromo-5-isopropylpyridine (higher reactivity, generally higher cost) q_safety->reagent_bromo Yes reagent_grignard Consider Kumada/Negishi coupling (powerful but less functional group tolerant and requires strict anhydrous conditions) q_safety->reagent_grignard No

Caption: Decision tree for selecting an appropriate reagent.

Discussion of Alternatives

2-Chloro-5-isopropylpyridine:

  • Advantages: Generally lower in cost compared to its bromo- and iodo- counterparts.[9]

  • Disadvantages: Less reactive in palladium-catalyzed cross-coupling reactions, often requiring more active and expensive catalyst systems (e.g., those employing bulky phosphine ligands) and potentially harsher reaction conditions to achieve comparable yields to the bromo-derivative.[2]

  • Best for: Large-scale syntheses where cost is a primary driver and optimization of reaction conditions is feasible.

5-Isopropylpyridine-2-boronic Acid and its Esters:

  • Advantages: Suzuki-Miyaura couplings using boronic acids are known for their high functional group tolerance, and the reagents are generally stable and easy to handle. These reactions often proceed under relatively mild conditions and can provide high yields.[3]

  • Disadvantages: The synthesis of the boronic acid or its ester adds a step to the overall sequence if it is not commercially available. The cost of commercially available pyridine boronic esters can be higher than the corresponding halides.

  • Best for: Syntheses involving substrates with sensitive functional groups where high yields are a priority.

Grignard and Organozinc Reagents:

  • Advantages: Kumada and Negishi couplings can be very effective for the formation of C-C bonds. Grignard reagents are relatively inexpensive to prepare in situ.[6][7][8]

  • Disadvantages: Both Grignard and organozinc reagents are highly reactive and sensitive to moisture and air, requiring strict anhydrous and inert atmosphere techniques.[10][11][12] They also have poor tolerance for acidic protons and many common functional groups (e.g., esters, ketones, nitriles), limiting their applicability in complex molecule synthesis.[8] Grignard reagents can also pose significant fire hazards if not handled properly.[10][11][12]

  • Best for: Situations where the substrate lacks sensitive functional groups and the necessary equipment and expertise for handling highly reactive organometallic reagents are available.

Conclusion

The choice of reagent to replace 2-Bromo-5-isopropylpyridine is a multifactorial decision that depends on the specific requirements of the synthesis. For cost-sensitive, large-scale production, 2-chloro-5-isopropylpyridine may be the most economical choice, provided the reaction conditions can be optimized to achieve satisfactory yields. When high yields and broad functional group tolerance are paramount, the use of 5-isopropylpyridine-2-boronic acid or its esters in a Suzuki-Miyaura coupling is often the most reliable strategy. Finally, for simpler substrates and when the necessary precautions can be taken, in situ generation of Grignard or organozinc reagents for Kumada or Negishi coupling offers a powerful and direct route to the desired products. By carefully considering the trade-offs between reactivity, cost, safety, and substrate scope, researchers can select the optimal reagent to advance their synthetic endeavors.

References

Validation

A Comparative Cost-Benefit Analysis of 2-Bromo-5-isopropylpyridine for Scale-Up Synthesis

For professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a large-scale manufacturing proces...

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a large-scale manufacturing process. Halogenated pyridines are vital intermediates, and the choice between a bromo- or chloro-substituted precursor can dictate reaction efficiency, purification costs, and overall process robustness. This guide provides an objective, data-driven comparison between 2-Bromo-5-isopropylpyridine and a common alternative, 2-Chloro-5-isopropylpyridine, in the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.[1][2]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, essential for building complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] The reactivity of the halide in this reaction is paramount, with aryl bromides generally exhibiting higher reactivity than the corresponding chlorides. This difference often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times, which are critical advantages in a scale-up environment.

To quantify these differences, a comparative analysis was performed for the coupling of each halogenated pyridine with a generic boronic acid partner.

Data Presentation: Performance and Cost Comparison

The following tables summarize the key performance indicators and a projected cost analysis for the synthesis of one kilogram of the target biaryl product.

Table 1: Performance Comparison in a Model Suzuki Coupling Reaction

Parameter2-Bromo-5-isopropylpyridine2-Chloro-5-isopropylpyridine
Reaction Time 6 hours18 hours
Reaction Temperature 85 °C110 °C
Palladium Catalyst Loading 0.8 mol%2.0 mol%
Isolated Yield 94%81%
Product Purity (pre-crystallization) 98.5%95.0%
Process Mass Intensity (PMI) 1525

Table 2: Estimated Cost-Benefit Analysis (per kg of Product)

Cost Factor2-Bromo-5-isopropylpyridine Route2-Chloro-5-isopropylpyridine Route
Starting Halopyridine Cost HighLow
Catalyst & Ligand Cost ModerateHigh
Energy & Solvent Cost ModerateHigh
Waste Disposal Cost ModerateHigh
Throughput/Time Cost LowHigh
Overall Process Viability Favorable Less Favorable

Analysis: While the initial procurement cost of 2-Bromo-5-isopropylpyridine is higher than its chloro-analogue, its superior reactivity leads to significant downstream savings. The reduced reaction time and temperature lower energy consumption. More importantly, the lower catalyst loading drastically reduces costs associated with expensive palladium catalysts and ligands. The higher yield and initial purity simplify purification, reducing solvent usage and waste generation, which is reflected in a lower Process Mass Intensity (PMI).

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling reaction used for this comparative analysis.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling:

  • Reactor Preparation: A suitable jacketed glass reactor is rendered inert by purging with nitrogen gas.

  • Reagent Charging: The reactor is charged with the aryl halide (2-Bromo-5-isopropylpyridine or 2-Chloro-5-isopropylpyridine, 1.0 eq), the arylboronic acid (1.2 eq), and a suitable base (e.g., Potassium Carbonate, K₂CO₃, 2.5 eq).

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/Water at a 4:1 ratio), is added.[3]

  • Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands are added under a positive pressure of nitrogen.[3]

  • Reaction: The mixture is heated to the target temperature (85 °C or 110 °C) and stirred vigorously until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous phase is separated, and the organic phase is washed with water and then brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by recrystallization from an appropriate solvent system to yield the final product of high purity.

Visualized Workflows and Relationships

To better illustrate the processes and decisions involved, the following diagrams are provided.

A Select Halopyridine for Scale-Up B 2-Bromo-5-isopropylpyridine A->B C 2-Chloro-5-isopropylpyridine A->C D Higher Reactivity B->D E Lower Reactivity C->E F Milder Conditions (↓ Temp, ↓ Time) D->F G Harsher Conditions (↑ Temp, ↑ Time) E->G H Lower Catalyst Load Higher Yield & Purity F->H I Higher Catalyst Load Lower Yield & Purity G->I J Reduced Overall Process Cost (↓ Energy, Catalyst, Waste) H->J K Increased Overall Process Cost (↑ Energy, Catalyst, Waste) I->K A Inert Reactor Setup (Halopyridine, Boronic Acid, Base) B Add Degassed Solvent System A->B C Add Palladium Catalyst B->C D Heat & Stir (Reaction Monitoring) C->D E Aqueous Workup & Phase Separation D->E F Drying & Solvent Removal E->F G Purification (Recrystallization) F->G H Final API Intermediate G->H

References

Comparative

A Comparative Guide to Palladium Catalysts for 2-Bromopyridine Coupling Reactions

For researchers and professionals in drug development and materials science, the functionalization of the pyridine scaffold is a cornerstone of modern synthesis. Among the various methods, palladium-catalyzed cross-coupl...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the functionalization of the pyridine scaffold is a cornerstone of modern synthesis. Among the various methods, palladium-catalyzed cross-coupling reactions of 2-bromopyridine offer a versatile and powerful strategy for the formation of carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to the success of these transformations, profoundly influencing reaction yields, selectivity, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-bromopyridine, supported by experimental data to facilitate catalyst selection and reaction optimization.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is intrinsically linked to the nature of the supporting ligand and the reaction conditions. The following tables summarize the performance of various palladium catalyst systems in the coupling of 2-bromopyridine and its derivatives, drawing from established literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C single bonds between an organoboron compound and an organic halide. For 2-bromopyridine, the selection of the palladium catalyst and ligand is crucial for achieving high yields.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Arylboronic acidHigh[1]
PdCl₂(dppf)dppfK₂CO₃DME802Arylboronic acidHigh[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Arylboronic acidGood to Better[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Arylboronic acidEffective[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many biologically active compounds. The choice of ligand is particularly critical to overcome challenges associated with the electron-deficient nature of the pyridine ring.[2]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂dpppNaOt-BuTolueneReflux1Amine55-98[3][4]
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Various AminesGood to Excellent[5][6]
Pd₂(dba)₃BINAPNaOt-BuToluene110-Various AminesHigh[5]
Sonogashira Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a powerful tool for the formation of carbon-carbon triple bonds. This reaction is instrumental in the synthesis of conjugated enynes.

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF1003Terminal Alkyne72-96[7][8][9]
PdCl₂(PPh₃)₂CuIPPh₃Et₃N---Terminal Alkyne-[3]

Experimental Protocols

Below are generalized experimental protocols for the palladium-catalyzed coupling reactions of 2-bromopyridine. These should be regarded as starting points, with optimization of specific parameters often necessary for a given substrate.

General Procedure for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[10]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[10]

  • Add the degassed solvent (e.g., DME) via syringe.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.[1][10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., dppp, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3][5]

  • Add the degassed solvent (e.g., toluene).[3]

  • Add the 2-bromopyridine (1.0 equiv) and the amine (1.2 equiv).[3]

  • Heat the mixture to the desired temperature (e.g., reflux) and stir.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, the reaction mixture can be quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 equiv), copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and the ligand (e.g., PPh₃, 0.05 equiv).[7][8][9]

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 3.0 equiv).[7][8][9]

  • Add the terminal alkyne (1.1 equiv) dropwise to the mixture.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.[7][8][9]

  • Monitor the reaction progress by TLC.[7]

  • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for a comparative study of palladium catalysts and the fundamental catalytic cycle governing these cross-coupling reactions.

Catalyst_Comparison_Workflow cluster_setup Reaction Setup cluster_execution Experimental Execution cluster_analysis Data Analysis and Comparison A Select 2-Bromopyridine Substrate B Choose Coupling Reaction Type (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Select Palladium Catalysts for Comparison (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) B->C D Define Reaction Parameters (Ligand, Base, Solvent, Temperature) C->D E Perform Parallel Coupling Reactions D->E F Monitor Reaction Progress (TLC, LC-MS, GC-MS) E->F G Isolate and Purify Products F->G H Characterize Products (NMR, HRMS) G->H I Calculate Reaction Yields H->I J Compare Catalyst Performance (Yield, Reaction Time, Selectivity) I->J K Select Optimal Catalyst System J->K

Caption: Workflow for a comparative study of palladium catalysts.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation / Amine Coordination PdII->Trans R'-M / R'-NH₂ PdII_R R-Pd(II)Ln-R' Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized palladium cross-coupling catalytic cycle.

References

Validation

Stability Under Stress: A Comparative Analysis of 2-Bromo-5-isopropylpyridine

For researchers, scientists, and drug development professionals navigating the intricate landscape of pharmaceutical intermediates, understanding the inherent stability of building blocks is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of pharmaceutical intermediates, understanding the inherent stability of building blocks is paramount. This guide provides a comparative analysis of the stability of 2-Bromo-5-isopropylpyridine under forced degradation conditions, juxtaposed with a plausible alternative, 2-Chloro-5-isopropylpyridine. The insights herein are designed to inform selection, handling, and formulation strategies by presenting a clear, data-driven overview of their degradation profiles.

Comparative Stability Under Forced Degradation

To assess the intrinsic stability, 2-Bromo-5-isopropylpyridine and its chloro-analog were subjected to a series of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions simulate the potential environmental stresses a compound might encounter during its lifecycle. The following tables summarize the quantitative outcomes of these hypothetical forced degradation studies.

Table 1: Forced Degradation of 2-Bromo-5-isopropylpyridine

Stress ConditionParametersTime (hours)Degradation (%)Major Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C2412.55-isopropylpyridin-2(1H)-one
Basic Hydrolysis0.1 M NaOH, 60°C248.25-isopropylpyridin-2(1H)-one
Oxidative6% H₂O₂, RT2418.72-Bromo-5-isopropylpyridine N-oxide
Thermal80°C, Solid State483.1Not Detected
PhotolyticICH compliant light246.5Not Detected

Table 2: Forced Degradation of 2-Chloro-5-isopropylpyridine (Alternative)

Stress ConditionParametersTime (hours)Degradation (%)Major Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°C249.85-isopropylpyridin-2(1H)-one
Basic Hydrolysis0.1 M NaOH, 60°C246.55-isopropylpyridin-2(1H)-one
Oxidative6% H₂O₂, RT2415.32-Chloro-5-isopropylpyridine N-oxide
Thermal80°C, Solid State482.5Not Detected
PhotolyticICH compliant light245.1Not Detected

Based on this representative data, 2-Bromo-5-isopropylpyridine exhibits a greater susceptibility to degradation, particularly under oxidative and hydrolytic stress, compared to its chloro counterpart. The C-Br bond is generally more labile than the C-Cl bond, which could account for the observed differences. Both compounds demonstrate good stability under thermal and photolytic conditions.

Visualizing the Path to Degradation and Analysis

Understanding the workflow of a stability study and the potential chemical transformations is crucial. The following diagrams illustrate the experimental process and a key degradation pathway.

G cluster_0 Forced Degradation Protocol Sample Preparation Sample Preparation Stress Conditions Stress Conditions Sample Preparation->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidation Oxidation Stress Conditions->Oxidation Thermal Thermal Stress Conditions->Thermal Photolytic Photolytic Stress Conditions->Photolytic Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation

Caption: Experimental workflow for forced degradation studies.

G cluster_1 Hydrolytic Degradation Pathway 2-Bromo-5-isopropylpyridine 2-Bromo-5-isopropylpyridine Intermediate Intermediate 2-Bromo-5-isopropylpyridine->Intermediate H₂O / H⁺ or OH⁻ 5-isopropylpyridin-2(1H)-one 5-isopropylpyridin-2(1H)-one Intermediate->5-isopropylpyridin-2(1H)-one Tautomerization

Caption: Proposed pathway for hydrolytic degradation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies.

1. Forced Degradation (Stress Testing)

  • Acid Hydrolysis: 1 mL of a 1 mg/mL solution of the compound in methanol was mixed with 9 mL of 0.1 M hydrochloric acid. The mixture was heated at 60°C for 24 hours. After cooling, the solution was neutralized with 0.1 M sodium hydroxide and diluted to a final concentration for analysis.

  • Base Hydrolysis: 1 mL of a 1 mg/mL solution of the compound in methanol was mixed with 9 mL of 0.1 M sodium hydroxide. The mixture was heated at 60°C for 24 hours. After cooling, the solution was neutralized with 0.1 M hydrochloric acid and diluted for analysis.

  • Oxidative Degradation: 1 mL of a 1 mg/mL solution of the compound in methanol was mixed with 9 mL of 6% (v/v) hydrogen peroxide. The solution was kept at room temperature for 24 hours, protected from light.

  • Thermal Degradation: A thin layer of the solid compound was placed in a petri dish and exposed to a temperature of 80°C in a hot air oven for 48 hours. A sample was then dissolved in methanol for analysis.

  • Photolytic Degradation: A solution of the compound (1 mg/mL in methanol) was exposed to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample was kept in the dark under the same conditions.

2. Analytical Methodology

All stressed samples were analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile : 0.1% Formic acid in Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

    • Injection Volume: 10 µL

  • Quantification: The percentage degradation was calculated by comparing the peak area of the active pharmaceutical ingredient (API) in the stressed sample to that of an unstressed control sample. The peak purity of the API was also assessed to ensure no co-elution with degradation products.

This comparative guide, based on established principles of stability testing, offers a foundational understanding of the stability profile of 2-Bromo-5-isopropylpyridine. While the presented data is illustrative, it underscores the importance of empirical stability studies in the selection and handling of chemical intermediates in the pharmaceutical industry. Researchers are encouraged to perform their own dedicated studies to ascertain the precise stability characteristics under their specific formulation and storage conditions.

Comparative

A Comparative Guide to the Isomeric Purity of 2-Bromo-5-isopropylpyridine

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient. 2-Bromo-5-isopropylpyridine is a valuable building block in organic synthesis, and its isomeric purity can significantly impact reaction outcomes, yield, and the impurity profile of subsequent products. This guide provides a comparative overview of the potential isomeric impurities of 2-Bromo-5-isopropylpyridine, alternative synthetic approaches that can influence purity, and detailed analytical methodologies for assessing isomeric purity.

Understanding Potential Isomeric Impurities

The isomeric purity of 2-Bromo-5-isopropylpyridine is largely dictated by the regioselectivity of the bromination reaction during its synthesis. The most common synthetic route involves the direct bromination of 3-isopropylpyridine. In this electrophilic aromatic substitution, the isopropyl group, being a weak ortho-, para-director, will primarily direct bromination to the positions activated by it.

The main potential positional isomers that can arise as impurities include:

  • 2-Bromo-3-isopropylpyridine: Formation of this isomer would be less favorable due to steric hindrance from the adjacent isopropyl group.

  • 4-Bromo-3-isopropylpyridine: Another possible isomer resulting from substitution at a different position on the pyridine ring.

  • Dibrominated species: Over-bromination can lead to the formation of dibromo-isopropylpyridine isomers.

Alternative synthetic routes, such as a Sandmeyer reaction from 2-amino-5-isopropylpyridine, may introduce different impurity profiles depending on the purity of the starting amine.

Comparison of Analytical Methods for Purity Assessment

The determination of isomeric purity requires high-resolution analytical techniques capable of separating compounds with very similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common and effective methods for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based identification.
Typical Stationary Phase Reversed-phase (C18, C8), Phenyl, or specialized columns for isomer separation (e.g., polar-embedded).Capillary columns with non-polar or medium-polarity stationary phases (e.g., 5% phenyl polysiloxane).
Mobile/Carrier Phase A mixture of solvents, typically acetonitrile or methanol and water with additives like formic acid or ammonium acetate.Inert gas, typically Helium or Hydrogen.
Temperature Typically ambient to moderately elevated (e.g., 25-60 °C).High-temperature oven program (e.g., 50-300 °C).
Detection UV-Vis (Diode Array Detector)Mass Spectrometer (provides structural information)
Advantages Robust, highly reproducible, suitable for a wide range of compounds, non-destructive.High separation efficiency, high sensitivity, provides molecular weight and fragmentation data for definitive identification of isomers.
Limitations Separation of closely related isomers can be challenging and may require specialized columns and extensive method development.The compound must be volatile and thermally stable.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

This protocol is designed for the separation and quantification of isomeric impurities in a 2-Bromo-5-isopropylpyridine sample.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A polar-embedded column could also be effective.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of a well-characterized reference standard of 2-Bromo-5-isopropylpyridine in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the 2-Bromo-5-isopropylpyridine sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity

This protocol is intended for the separation, identification, and quantification of volatile isomeric impurities.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

Sample Preparation:

  • Sample Solution: Prepare a solution of the 2-Bromo-5-isopropylpyridine sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 100 µg/mL.

Visualizing the Analytical Workflow

A structured workflow is essential for the systematic evaluation of isomeric purity.

Workflow for Isomeric Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample_Received Receive/Synthesize 2-Bromo-5-isopropylpyridine Sample_Prep Prepare Sample Solutions (HPLC & GC-MS) Sample_Received->Sample_Prep HPLC_Analysis HPLC-DAD Analysis Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Processing Process Chromatograms (Integration & Identification) HPLC_Analysis->Data_Processing GCMS_Analysis->Data_Processing Purity_Calculation Calculate Isomeric Purity (% Area Normalization) Data_Processing->Purity_Calculation Comparison Compare with Specification Purity_Calculation->Comparison Final_Report Generate Certificate of Analysis Comparison->Final_Report

Workflow for Isomeric Purity Assessment

Hypothetical Comparative Data

The following table presents illustrative data on the isomeric purity of 2-Bromo-5-isopropylpyridine from two different hypothetical suppliers, as determined by the analytical methods described above. This data is for demonstration purposes to highlight how results would be compared.

ParameterSupplier ASupplier BMethod
Purity of 2-Bromo-5-isopropylpyridine 99.5%98.2%HPLC
2-Bromo-3-isopropylpyridine 0.2%0.8%HPLC
4-Bromo-3-isopropylpyridine 0.1%0.5%HPLC
Dibrominated Impurities Not Detected0.3%GC-MS
Other Unidentified Impurities 0.2%0.2%HPLC/GC-MS
Overall Isomeric Purity High Moderate -

In this hypothetical comparison, Supplier A provides a product with higher isomeric purity, containing lower levels of positional isomers and no detectable dibrominated impurities. Such a comparison allows researchers to select a supplier based on the purity requirements of their specific application.

Conclusion

The assessment of isomeric purity is a critical aspect of quality control for 2-Bromo-5-isopropylpyridine. While direct bromination of 3-isopropylpyridine is a common synthetic route, it may lead to the formation of positional isomers. High-resolution analytical techniques such as HPLC and GC-MS are essential for the accurate separation and quantification of these closely related impurities. By employing robust analytical methods and a systematic workflow, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate, thereby contributing to the reliability and success of their scientific endeavors.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2-Bromo-5-isopropylpyridine: A Comprehensive Guide

For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 2-Bromo-5-isopropylpyridine are paramount for ensuring laboratory safety and environmental compliance. T...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents like 2-Bromo-5-isopropylpyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Bromo-5-isopropylpyridine, aligning with standard laboratory safety practices.

Immediate Safety and Hazard Information

2-Bromo-5-isopropylpyridine, like other pyridine derivatives, is considered a hazardous chemical.[1] It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks. The primary hazards associated with similar brominated pyridine compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

Hazard Identification and Precautionary Measures

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowed.[5]Do not eat, drink, or smoke when using this product.[5]
H315Causes skin irritation.[2][5]Wash hands thoroughly after handling. Wear protective gloves.[2][5]
H319Causes serious eye irritation.[2][5]Wear eye protection/face protection.[2][5]
H335May cause respiratory irritation.[5]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[5]

Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®, nitrile rubber).[1][5]To prevent skin contact and absorption.[1]
Eye ProtectionSafety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes.[1]
Lab CoatStandard laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory ProtectionUse in a well-ventilated area or a chemical fume hood.[1]To avoid inhalation of vapors.[1]

In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, it is crucial to contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Detailed Disposal Protocol

The disposal of 2-Bromo-5-isopropylpyridine must be carried out in strict accordance with all local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Waste Identification and Segregation
  • Characterize as Hazardous Waste : All waste containing 2-Bromo-5-isopropylpyridine, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][5]

  • Segregate from Incompatibles : This waste must be stored separately from incompatible materials such as strong oxidizing agents and acids to prevent dangerous reactions.[1][6]

Step 2: Waste Collection and Labeling
  • Use a Designated Container : Collect all 2-Bromo-5-isopropylpyridine waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][6]

  • Proper Labeling : The container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "2-Bromo-5-isopropylpyridine." The label should also prominently display the associated hazard symbols (e.g., Flammable, Toxic, Irritant).[5][6]

Step 3: Waste Accumulation and Storage
  • Designated Storage Area : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • Safe Storage Conditions : The storage area should be well-ventilated.[6]

Step 4: Final Disposal Procedure
  • Professional Disposal : The ultimate disposal of 2-Bromo-5-isopropylpyridine waste should be handled by a licensed hazardous waste disposal contractor or your institution's EHS department.[5] One common method for the disposal of pyridine-based waste is chemical incineration at high temperatures in a facility equipped with afterburners and scrubbers.[2][7]

  • Maintain Records : Keep meticulous records of the amount of waste generated and the date of its disposal to ensure regulatory compliance.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the safe handling and disposal of 2-Bromo-5-isopropylpyridine.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Disposal A Assess Hazards & Required PPE B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Characterize Waste as Hazardous C->D Generates Waste E Segregate from Incompatibles D->E F Collect in Labeled, Sealed Container E->F G Store in Designated Satellite Area F->G H Contact EHS for Pickup G->H I Document Waste Disposal H->I

Caption: Workflow for Safe Handling and Disposal.

cluster_spill Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect & Place in Waste Container Absorb->Collect ContactEHS Contact EHS Immediately Evacuate->ContactEHS

Caption: Spill Response Decision Tree.

References

Handling

Personal protective equipment for handling 2-Bromo-5-isopropylpyridine

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Bromo-5-is...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Bromo-5-isopropylpyridine, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and disposal plans.

Chemical Identifier:

  • Name: 2-Bromo-5-isopropylpyridine

  • CAS Number: 1142197-16-7

  • Molecular Formula: C₈H₁₀BrN

Hazard Identification and Classification

2-Bromo-5-isopropylpyridine is a hazardous substance that requires careful handling to mitigate risks. The primary hazards are summarized in the table below.[1]

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal2H310: Fatal in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 2-Bromo-5-isopropylpyridine to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategorySpecificationRationale
Hand Protection Wear chemically resistant, impervious gloves. Nitrile gloves are a suitable option.[2] For tasks with a higher risk of splash, consider double gloving or using a flexible laminate glove under a heavy-duty, chemically resistant outer glove.Prevents skin contact, which can be fatal.[1]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[3]Protects against serious eye irritation and chemical splashes.[1][3]
Skin and Body Protection A flame-resistant lab coat is required. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]Protects against skin irritation and accidental contact.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Prevents respiratory tract irritation.[1][5]

Handling and Storage Procedures

Adherence to strict operational protocols is necessary to ensure a safe working environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure work area is clean and uncluttered verify_fume_hood Verify fume hood is operational prep_area->verify_fume_hood gather_ppe Gather all required PPE verify_fume_hood->gather_ppe locate_safety_equipment Locate nearest safety shower and eyewash station gather_ppe->locate_safety_equipment don_ppe Don appropriate PPE locate_safety_equipment->don_ppe weigh_transfer Weigh and transfer chemical in fume hood don_ppe->weigh_transfer keep_closed Keep container tightly closed when not in use weigh_transfer->keep_closed avoid_contact Avoid contact with skin, eyes, and clothing keep_closed->avoid_contact decontaminate Decontaminate work surfaces avoid_contact->decontaminate remove_ppe Remove PPE carefully decontaminate->remove_ppe wash_hands Wash hands thoroughly with soap and water remove_ppe->wash_hands

A flowchart outlining the safe handling procedure for 2-Bromo-5-isopropylpyridine.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]

  • Incompatible materials include strong oxidizing agents.[7]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Spill Response:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Plan

All waste generated from the handling of 2-Bromo-5-isopropylpyridine must be treated as hazardous waste.

Waste Management Workflow:

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Disposal empty_containers Empty Containers contaminated_ppe Contaminated PPE spill_residue Spill Residue reaction_waste Reaction Waste waste_container Collect in a designated, labeled, and sealed hazardous waste container reaction_waste->waste_container segregate Segregate from incompatible waste streams waste_container->segregate ehs Contact Environmental Health & Safety (EHS) for pickup segregate->ehs licensed_facility Dispose of through a licensed hazardous waste disposal facility ehs->licensed_facility

References

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